3,5-Diacetoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-diacetyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(12)16-9-3-8(11(14)15)4-10(5-9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTDQJMLMVEUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145087-21-4 | |
| Record name | Benzoic acid, 3,5-bis(acetyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145087-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50337196 | |
| Record name | 3,5-Diacetoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35354-29-1 | |
| Record name | 3,5-Diacetoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diacetoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3,5-Diacetoxybenzoic Acid from 3,5-Dihydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient method for the synthesis of 3,5-diacetoxybenzoic acid, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis involves the acetylation of the two phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid using acetic anhydride. This guide provides a comprehensive experimental protocol, a summary of material properties, and a clear visual representation of the synthetic workflow to aid in the successful execution and understanding of this chemical transformation.
Introduction
3,5-Dihydroxybenzoic acid is a versatile building block in organic synthesis, offering multiple reactive sites for functionalization. Its derivatization is a key strategy in the development of novel compounds with tailored properties for various applications, including drug discovery and polymer chemistry. The acetylation of its phenolic hydroxyl groups to yield this compound can modify its solubility, reactivity, and biological activity, opening avenues for its use as a precursor in the synthesis of more complex molecules. This guide presents a straightforward and effective protocol for this conversion.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material and the final product.
| Property | 3,5-Dihydroxybenzoic Acid | This compound (Predicted) |
| Molecular Formula | C₇H₆O₄ | C₁₁H₁₀O₆ |
| Molecular Weight | 154.12 g/mol | 238.19 g/mol |
| Appearance | Off-white to light beige solid | White to off-white solid |
| Melting Point | 236-238 °C (decomposes) | Not available in literature; expected to be lower than the starting material |
| CAS Number | 99-10-5 | Not assigned or readily available in public databases |
| Purity | ≥98% | Expected to be >95% after purification |
| Yield | Not Applicable | Expected to be high under optimized conditions |
Experimental Protocol
This protocol is based on established methods for the acetylation of phenolic compounds.
Materials:
-
3,5-Dihydroxybenzoic acid (1.0 eq.)
-
Acetic anhydride (2.2 - 3.0 eq.)
-
Pyridine (solvent and catalyst)
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, depending on reaction temperature)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid (1.0 eq.) in a sufficient amount of pyridine.
-
Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (2.2 - 3.0 eq.) at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Product:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure this compound.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to 3,5-Diacetoxybenzoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-diacetoxybenzoic acid, a derivative of benzoic acid. Due to its limited commercial availability and published data, this document focuses on a proposed synthetic route, predicted chemical and physical properties, and potential biological activities based on the known characteristics of its structural analogs and precursor, 3,5-dihydroxybenzoic acid.
Chemical Structure and Properties
This compound is characterized by a central benzene ring substituted with a carboxylic acid group at position 1 and two acetoxy groups at positions 3 and 5.
Table 1: Predicted Chemical Properties and Identifiers of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H10O6 |
| Molecular Weight | 238.19 g/mol |
| Appearance | Predicted to be a white to off-white crystalline solid |
| Melting Point | Not experimentally determined; predicted to be higher than its dihydroxy precursor |
| Boiling Point | Not experimentally determined |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate |
| SMILES | CC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C |
| InChI | InChI=1S/C11H10O6/c1-6(12)16-9-4-8(10(14)15)5-11(9)17-7(2)13/h4-5H,1-2H3,(H,14,15) |
| InChIKey | Predicted based on structure |
Proposed Synthesis: Acetylation of 3,5-Dihydroxybenzoic Acid
A straightforward and efficient method for the synthesis of this compound is the acetylation of its precursor, 3,5-dihydroxybenzoic acid. This reaction is analogous to the well-established synthesis of acetylsalicylic acid (aspirin) from salicylic acid. The hydroxyl groups of 3,5-dihydroxybenzoic acid are esterified using an acetylating agent, such as acetic anhydride, typically in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dihydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid or phosphoric acid (catalyst)
-
Deionized water
-
Ethanol (for recrystallization)
-
Ice bath
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Heating apparatus (hot plate or water bath)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry Erlenmeyer flask, combine 3,5-dihydroxybenzoic acid with an excess of acetic anhydride.
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid or phosphoric acid to the mixture while stirring.
-
Reaction: Gently heat the mixture to approximately 50-60°C for 15-20 minutes with continuous stirring. A water bath can be used for better temperature control.
-
Hydrolysis of Excess Acetic Anhydride: After the reaction period, cautiously add deionized water to the flask to hydrolyze any unreacted acetic anhydride. This step should be performed in a fume hood as it can generate acetic acid vapors.
-
Crystallization: Cool the mixture in an ice bath to induce the crystallization of the this compound product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with cold deionized water to remove any residual acetic acid and catalyst.
-
Purification: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques:
-
Melting Point Determination: To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretching of the carboxylic acid and ester groups, and the disappearance of the broad O-H stretch of the phenolic hydroxyl groups from the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Visualizing the Synthesis and Workflow
Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow
Caption: Workflow for synthesis and purification.
Potential Biological Activities and Signaling Pathways
While there is no specific research on the biological activities of this compound, its structural similarity to other bioactive benzoic acid derivatives suggests potential therapeutic applications.
-
Anti-inflammatory and Analgesic Properties: Acetoxybenzoic acid derivatives, most notably aspirin (2-acetoxybenzoic acid), are well-known for their anti-inflammatory, analgesic, and antipyretic effects. These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in pain and inflammation. It is plausible that this compound could exhibit similar COX-inhibitory activity.
-
Anticancer and Chemopreventive Potential: The precursor, 3,5-dihydroxybenzoic acid, has been investigated for its role as a metabolite of dietary alkylresorcinols and its interaction with the HCAR1/GPR81 receptor, which has implications in carcinogenesis. The acetylation of the hydroxyl groups could modulate this activity, potentially leading to derivatives with altered or enhanced anticancer properties.
-
Antioxidant Activity: Phenolic compounds, such as 3,5-dihydroxybenzoic acid, often possess antioxidant properties. While acetylation of the hydroxyl groups may reduce the direct radical scavenging activity, the resulting compound could act as a pro-drug, being hydrolyzed in vivo to release the active dihydroxy form.
Hypothetical Signaling Pathway Involvement
Given the known effects of aspirin and other NSAIDs, a primary hypothetical target for this compound would be the arachidonic acid signaling pathway.
Caption: Hypothetical inhibition of the COX pathway.
Conclusion
This compound represents an under-explored derivative of benzoic acid with potential for further investigation. This guide provides a foundational framework for its synthesis, characterization, and a rationale for exploring its potential biological activities. The proposed synthetic protocol is robust and based on well-established chemical principles. Future research should focus on the experimental validation of the synthesis and a thorough investigation of its pharmacological properties to determine its potential as a novel therapeutic agent.
Spectroscopic and Synthetic Profile of 3,5-Diacetoxybenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Diacetoxybenzoic acid, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, presenting detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the synthetic workflow.
Spectroscopic Data
The structural integrity of synthesized this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 13.41 | bs | 1H | -COOH | |
| 7.73 | d | 2.1 | 2H | Ar-H |
| 7.29 | t | 2.2 | 1H | Ar-H |
| 7.21 | t | 2.1 | 1H | Ar-H |
| 2.32 | s | 6H | 2 x -OCOCH₃ | |
| 2.29 | s | 6H | 2 x -OCOCH₃ |
Note: Minor variations in chemical shifts can occur depending on the solvent and instrument used. "bs" denotes a broad singlet, "s" a singlet, "d" a doublet, and "t" a triplet.
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 170.4 | -COOH |
| 169.0 | 2 x -C =O (ester) |
| 150.19 | Ar-C (quaternary) |
| 131.70 | Ar-C (quaternary) |
| 119.02 | Ar-CH |
| 118.94 | Ar-CH |
| 18.43 | 2 x -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Description |
| 2936, 2597 | O-H stretch (carboxylic acid) |
| 1774 | C=O stretch (ester) |
| 1696 | C=O stretch (carboxylic acid) |
| 1603 | C=C stretch (aromatic) |
| 1438 | C-H bend (methyl) |
| 1370 | C-H bend (methyl) |
| 1309, 1190, 1127 | C-O stretch (ester and acid) |
| 1025 | C-O stretch |
| 913, 892, 838, 774, 754 | C-H bend (aromatic) |
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula of the compound.
| Technique | Ion | Calculated m/z | Found m/z |
| ESI-HRMS | [M-H]⁻ | 237.0399 | 237.0397 |
| ESI | [M+Na]⁺ | 261 |
Experimental Protocols
The following protocols detail the synthesis of this compound from 3,5-dihydroxybenzoic acid.
Synthesis of this compound (Method 1)[1]
To a solution of 3,5-dihydroxybenzoic acid (7.70 g, 0.050 mol) in pyridine (50 mL), acetic anhydride (18.9 mL, 0.20 mol) was added dropwise at 0 °C.[1] After the addition was complete, the reaction mixture was stirred for 2 hours at room temperature.[1] The mixture was then slowly poured into water (150 mL). Concentrated HCl was added to adjust the pH to 2, and the product was extracted with ethyl acetate (3 x 150 mL).[1] The combined organic phases were washed with brine (150 mL) and dried over anhydrous sodium sulfate.[1]
Synthesis of this compound (Method 2)[2]
In an ice-water bath under a nitrogen atmosphere, acetic anhydride (12.25 mL, 130 mmol) and pyridine (8.08 mL, 100 mmol) were added to a stirred solution of 3,5-dihydroxybenzoic acid (7.71 g, 50 mmol) in ethyl acetate (110 mL). The mixture was stirred at 0 °C for 40 minutes and then at ambient temperature for 4 hours.[2] Following this, 98% formic acid (2.36 mL) was added.[2]
Visualizing the Synthetic Workflow
The general experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
References
3,5-Diacetoxybenzoic acid CAS number and molecular weight
An in-depth technical guide on 3,5-Diacetoxybenzoic acid could not be generated as requested. Extensive searches for the CAS number, molecular weight, and other technical data for "this compound" did not yield any specific results. This suggests that the compound may be referred to by a different name, is not a commonly synthesized or studied molecule, or the provided name is inaccurate.
However, significant information is available for the closely related compounds, 3,5-Dihydroxybenzoic acid and 3,5-Dimethoxybenzoic acid . These compounds are important intermediates in various fields of chemical and pharmaceutical research. Below is a summary of their properties.
Alternative Compound: 3,5-Dihydroxybenzoic Acid
Chemical Identity:
-
CAS Number: 99-10-5
-
Molecular Formula: C₇H₆O₄
-
Molecular Weight: 154.12 g/mol
Overview: 3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid, is a phenolic acid that serves as a versatile building block in organic synthesis.[1] It is a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] For instance, it is a crucial raw material for the synthesis of resveratrol, a compound with noted anti-inflammatory and antioxidant properties.[3] It is also used in the synthesis of plant growth regulators and certain dyes.[2]
Alternative Compound: 3,5-Dimethoxybenzoic Acid
Chemical Identity:
Overview: 3,5-Dimethoxybenzoic acid is a derivative of benzoic acid characterized by the presence of two methoxy groups on the aromatic ring.[4][9] This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4][9] It has reported antifungal activity and is utilized in the development of new therapeutic agents.[4][10] The synthesis of 3,5-Dimethoxybenzoic acid typically involves the methylation of 3,5-Dihydroxybenzoic acid.[4][5]
Should you be interested in a detailed technical guide on either of these alternative compounds, please submit a new request specifying the desired topic.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 3,5-Dimethoxybenzoic acid (CAS 1132-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. scbt.com [scbt.com]
- 8. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. 3,5-Dimethoxybenzoic acid | Natural product | Antifungal | TargetMol [targetmol.com]
A Technical Guide to 3,5-Diacetoxybenzoic Acid: Synthesis and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the physical properties of 3,5-Diacetoxybenzoic acid, a derivative of 3,5-Dihydroxybenzoic acid. Due to the limited availability of direct experimental data for this compound, this document focuses on its synthesis from the well-characterized precursor, 3,5-Dihydroxybenzoic acid, and provides its physical properties as a key reference. This guide includes detailed experimental protocols, structured data tables for easy comparison, and a visualization of the synthesis workflow.
Physical Properties
For reference, the physical properties of the precursor, 3,5-Dihydroxybenzoic acid, are presented below.
Table 1: Physical Properties of 3,5-Dihydroxybenzoic Acid
| Property | Value |
| Melting Point | 236-238 °C (with decomposition)[1] |
| Solubility | Soluble in 95% Ethanol (50 mg/mL)[2] |
Experimental Protocols
The synthesis of this compound is achieved through the acetylation of 3,5-Dihydroxybenzoic acid. The following is a general experimental protocol for this type of transformation.
Synthesis of this compound via Acetylation of 3,5-Dihydroxybenzoic Acid
Materials:
-
3,5-Dihydroxybenzoic acid
-
Acetic anhydride
-
A catalytic amount of concentrated sulfuric acid or pyridine
-
Glacial acetic acid (as a solvent, optional)
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,5-Dihydroxybenzoic acid in an excess of acetic anhydride. If necessary, glacial acetic acid can be used as a co-solvent to aid dissolution.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a few drops of pyridine to the stirred solution.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the acetylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, the mixture is carefully poured into a beaker of ice-water to quench the excess acetic anhydride and precipitate the product.
-
Isolation: The precipitated solid, this compound, is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.
Determination of Melting Point
A standard capillary melting point apparatus can be used to determine the melting point of the synthesized this compound. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Solubility
The solubility of this compound can be determined in various solvents (e.g., water, ethanol, acetone, ethyl acetate) at a specific temperature. A known amount of the solvent is saturated with the compound, and the concentration of the dissolved solute is determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by spectroscopic methods.
Mandatory Visualization
The logical workflow for the synthesis of this compound is depicted below.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Acetylation of 3,5-dihydroxybenzoic acid: Mechanism and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acetylation of 3,5-dihydroxybenzoic acid, a key chemical transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals. This document details the reaction mechanism, provides a detailed experimental protocol based on analogous and well-established procedures, and presents expected quantitative data.
Core Reaction Mechanism: Acid-Catalyzed Acetylation
The acetylation of 3,5-dihydroxybenzoic acid involves the reaction of its phenolic hydroxyl groups with an acetylating agent, typically acetic anhydride, in the presence of an acid catalyst, such as concentrated sulfuric acid. The carboxylic acid group of 3,5-dihydroxybenzoic acid is generally unreactive under these conditions.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetic anhydride, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of a phenolic hydroxyl group of 3,5-dihydroxybenzoic acid then attacks the activated carbonyl carbon. This is followed by the elimination of a molecule of acetic acid as a leaving group and deprotonation of the intermediate to yield the acetylated product, 3,5-diacetoxybenzoic acid. This process occurs at both hydroxyl groups.
Caption: Acid-catalyzed acetylation of 3,5-dihydroxybenzoic acid.
Experimental Protocol
This protocol is adapted from established procedures for the acetylation of phenols, such as hydroquinone and 4-hydroxybenzoic acid, and is expected to provide a high yield of this compound.[1][2]
Materials:
-
3,5-Dihydroxybenzoic acid
-
Acetic anhydride (freshly distilled for best results)
-
Concentrated sulfuric acid
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Water bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers
-
Graduated cylinders
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR)
Procedure:
-
Reaction Setup: In a clean, dry Erlenmeyer flask, combine 3,5-dihydroxybenzoic acid and a molar excess of acetic anhydride (approximately 2.2 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction is expected to occur.
-
Reaction: Gently warm the mixture in a water bath to approximately 50-60°C and continue stirring for about 15-20 minutes to ensure the completion of the reaction. The solution should become clear.
-
Precipitation: Allow the reaction mixture to cool to room temperature. Pour the clear solution slowly into a beaker containing crushed ice and water with constant stirring. The product, this compound, will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any unreacted acetic anhydride and acetic acid.
-
Drying: Dry the collected product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.
Purification (Recrystallization):
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
References
3,5-Diacetoxybenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Diacetoxybenzoic acid is a valuable and versatile building block in organic synthesis, primarily utilized as a protected precursor to the trifunctional 3,5-dihydroxybenzoic acid. Its strategic application, particularly in the construction of complex macromolecular architectures such as dendrimers and in the synthesis of pharmacologically active compounds, has garnered significant interest within the scientific community. The acetoxy groups serve as readily cleavable protecting groups for the phenolic hydroxyls, allowing for selective reactions at the carboxylic acid functionality. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and development.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structure and comparison with its precursors and analogs.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3,5-Dihydroxybenzoic Acid | 3,5-Dimethoxybenzoic Acid |
| Molecular Formula | C₁₁H₁₀O₆ | C₇H₆O₄ | C₉H₁₀O₄ |
| Molecular Weight | 238.19 g/mol | 154.12 g/mol | 182.17 g/mol [1][2] |
| Appearance | White to off-white solid (inferred) | Slightly colored product | White to off-white crystalline powder[2] |
| Melting Point (°C) | Not available | 227–229 (decomposes)[3] | 178–180[2] |
| Solubility | Soluble in many organic solvents | Soluble in ether, hot acetic acid[3] | Sparingly soluble in water; soluble in ethanol, aqueous acetic acid |
Synthesis and Activation
The synthetic utility of this compound begins with its preparation from 3,5-dihydroxybenzoic acid, followed by its activation to the highly reactive acyl chloride.
Experimental Protocol 1: Synthesis of this compound
While a specific literature protocol for the acetylation of 3,5-dihydroxybenzoic acid was not found in the search, a standard procedure can be outlined based on general organic chemistry principles.
Reaction Scheme:
Procedure:
-
To a solution of 3,5-dihydroxybenzoic acid in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add a slight excess of acetic anhydride.
-
Add a catalytic amount of a base, such as pyridine or triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Experimental Protocol 2: Synthesis of 3,5-Diacetoxybenzoyl Chloride
The carboxylic acid is activated by conversion to the corresponding acyl chloride, a key intermediate for subsequent esterification or amidation reactions.
Reaction Scheme:
Procedure:
-
In a flask equipped with a reflux condenser and a stirring mechanism, suspend this compound (68.2 g, 0.29 mole) in 150 ml of dry benzene.[4]
-
Add thionyl chloride (21 ml, 0.29 mole) to the stirring mixture.[4]
-
Heat the mixture in an oil bath at 80-90 °C for 2 hours.[4]
-
After cooling, remove the benzene in vacuo to obtain the crude 3,5-diacetoxybenzoyl chloride as a tan solid.[4]
-
Recrystallize the solid from cyclohexane to yield colorless crystals.[4]
Table 2: Quantitative Data for the Synthesis of 3,5-Diacetoxybenzoyl Chloride
| Product | Yield | Melting Point (°C) |
| 3,5-Diacetoxybenzoyl Chloride | 83% (61.8 g) | 87-89 |
| [Source: PrepChem.com][4] |
Application in Dendrimer Synthesis
A primary application of this compound is in the convergent synthesis of dendrimers. In this approach, dendritic fragments, or "dendrons," are synthesized and then attached to a multifunctional core. The acetoxy groups protect the hydroxyl functionalities, allowing the selective reaction of the carboxyl group (as the acyl chloride) with the hydroxyl groups of a core molecule or another dendron.
Experimental Protocol 3: Synthesis of a First-Generation (G1) Dendron
This protocol describes the synthesis of a first-generation dendron by reacting 3,5-diacetoxybenzoyl chloride with a core molecule, such as benzyl alcohol.
Reaction Scheme:
Procedure:
-
Dissolve benzyl alcohol in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.
-
Add a base, such as pyridine, to the solution.
-
Slowly add a solution of 3,5-diacetoxybenzoyl chloride in DCM to the flask at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected G1 dendron by column chromatography.
Deprotection and Further Generations
The acetoxy groups on the newly formed G1 dendron can be selectively removed under basic conditions to reveal the hydroxyl groups, which can then be reacted with more 3,5-diacetoxybenzoyl chloride to build the next generation (G2) of the dendrimer.
Conclusion
This compound is a key strategic intermediate in the synthesis of complex organic molecules. Its utility as a protected form of 3,5-dihydroxybenzoic acid allows for the precise and controlled construction of dendrimers and other highly functionalized compounds. The experimental protocols and data presented in this guide provide a foundational framework for researchers and professionals to incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel materials and therapeutics.
References
3,5-Diacetoxybenzoic Acid: A Prodrug Approach to Modulating Oxidative Stress and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diacetoxybenzoic acid, an acylated derivative of 3,5-dihydroxybenzoic acid, presents a compelling case for investigation as a prodrug with potential therapeutic applications. While direct biological activity data for this compound is not extensively documented, its chemical structure suggests a high likelihood of in vivo hydrolysis to the biologically active 3,5-dihydroxybenzoic acid. This technical guide explores the prospective biological activities of this compound, focusing on the well-established antioxidant and anti-inflammatory properties of its active metabolite. This document provides a comprehensive overview of the underlying mechanisms of action, detailed experimental protocols for assessing its biological effects, and a summary of relevant quantitative data.
Introduction: The Prodrug Concept
This compound is structurally analogous to acetylsalicylic acid (aspirin), where the hydroxyl groups of the parent phenolic compound (salicylic acid) are acetylated. This chemical modification can enhance the lipophilicity and membrane permeability of the parent molecule, potentially improving its absorption and distribution in vivo. Upon administration, esterase enzymes are expected to cleave the acetyl groups, releasing the active 3,5-dihydroxybenzoic acid. This prodrug strategy may offer advantages in terms of bioavailability and targeted delivery.
dot
An In-depth Technical Guide to 3,5-Diacetoxybenzoic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-diacetoxybenzoic acid, a derivative of 3,5-dihydroxybenzoic acid. Due to the limited availability of direct experimental data for this compound, this document outlines a detailed, proposed methodology for its synthesis via the acetylation of 3,5-dihydroxybenzoic acid. Furthermore, it presents a thorough, predicted characterization of the molecule, including its physicochemical properties and spectroscopic data, based on the analysis of structurally similar compounds. Potential biological activities are also discussed in the context of related acetoxybenzoic acid derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound and its potential applications in medicinal chemistry and materials science.
Introduction
This compound is an organic compound that belongs to the family of acetylated phenolic acids. It is a derivative of 3,5-dihydroxybenzoic acid, a naturally occurring phenolic acid found in various plants. While 3,5-dihydroxybenzoic acid has been studied for its biological activities, there is a notable lack of published research on its diacetylated counterpart. The acetylation of phenolic compounds is a common strategy in medicinal chemistry to modify their physicochemical properties, such as lipophilicity and stability, which can in turn influence their bioavailability and biological activity. This guide aims to fill the existing knowledge gap by providing a detailed theoretical framework for the synthesis and characterization of this compound.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound. The predicted values are derived from computational models and comparison with analogous compounds.
| Property | Value | Reference |
| CAS Number | 35354-29-1 | [1] |
| Molecular Formula | C₁₁H₁₀O₆ | - |
| Molecular Weight | 238.19 g/mol | - |
| Appearance | White to off-white crystalline powder (Predicted) | - |
| Melting Point | 158-160 °C | [1] |
| Boiling Point | 408.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethanol, acetone, and ethyl acetate; sparingly soluble in water (Predicted) | - |
Synthesis
The synthesis of this compound can be readily achieved through the acetylation of 3,5-dihydroxybenzoic acid using acetic anhydride. The reaction can be carried out under either acidic or basic catalysis, or even without a catalyst under appropriate conditions. A general, robust protocol is provided below.
Experimental Protocol: Acetylation of 3,5-Dihydroxybenzoic Acid
Materials:
-
3,5-Dihydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Water bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine 5.0 g of 3,5-dihydroxybenzoic acid and 10 mL of acetic anhydride.
-
With gentle stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture in a water bath at 60-70 °C for 2 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 100 mL of cold deionized water while stirring.
-
Continue stirring for 30 minutes to ensure complete precipitation of the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with two 20 mL portions of cold deionized water.
-
For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry them in a vacuum oven at 50 °C.
Synthesis Workflow Diagram
Spectroscopic Characterization (Predicted)
The following tables outline the predicted spectroscopic data for this compound based on the analysis of similar acetylated phenolic compounds and benzoic acid derivatives.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.8 | Triplet | 1H | Aromatic proton (H-4) |
| ~7.4 | Doublet | 2H | Aromatic protons (H-2, H-6) |
| ~2.3 | Singlet | 6H | Acetyl protons (-OCOCH₃) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | Carbonyl carbon of acetyl groups (-OCOCH₃) |
| ~166 | Carbonyl carbon of carboxylic acid (-COOH) |
| ~151 | Aromatic carbons attached to acetoxy groups (C-3, C-5) |
| ~132 | Aromatic carbon attached to the carboxylic acid group (C-1) |
| ~122 | Aromatic carbon (C-4) |
| ~120 | Aromatic carbons (C-2, C-6) |
| ~21 | Methyl carbons of acetyl groups (-OCOCH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch of carboxylic acid |
| ~1760 | Strong | C=O stretch of ester (acetyl groups) |
| ~1700 | Strong | C=O stretch of carboxylic acid |
| ~1600, ~1470 | Medium | C=C stretches of the aromatic ring |
| ~1200 | Strong | C-O stretch of ester |
Mass Spectrometry
| m/z | Assignment |
| 238 | [M]⁺ (Molecular ion) |
| 196 | [M - CH₂CO]⁺ (Loss of ketene) |
| 154 | [M - 2(CH₂CO)]⁺ (Loss of two ketene molecules) |
| 137 | [M - 2(CH₂CO) - OH]⁺ |
Potential Biological Activities
While there is no specific biological data for this compound, the biological activities of related compounds, such as other acetoxybenzoic acids and dihydroxybenzoic acids, can provide insights into its potential therapeutic applications.
-
Anti-inflammatory Activity: Acetylation is a key feature of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). It is plausible that this compound may exhibit anti-inflammatory properties.[2]
-
Anticancer Activity: Some derivatives of benzoic acid have been investigated for their cytotoxic effects against various cancer cell lines.[3]
-
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties and are often used as preservatives.[3] It is possible that this compound could also possess antimicrobial activity.
Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.
Conclusion
This technical guide has provided a comprehensive, albeit largely predictive, overview of this compound. The proposed synthesis via acetylation of 3,5-dihydroxybenzoic acid is a straightforward and efficient method for obtaining this compound. The predicted physicochemical and spectroscopic data offer a solid foundation for its identification and characterization. The potential for biological activity, inferred from related compounds, suggests that this compound may be a valuable molecule for further investigation in the fields of drug discovery and development. This document serves as a starting point for researchers to synthesize, characterize, and explore the therapeutic potential of this understudied compound.
References
An In-depth Technical Guide on the Stability and Storage of 3,5-Diacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available stability and safety data exists for 3,5-diacetoxybenzoic acid. The following information is based on the chemical properties of its functional groups and data from structurally related compounds, such as 3,5-dihydroxybenzoic acid and other aromatic esters.
Introduction
This compound is a derivative of 3,5-dihydroxybenzoic acid, where the hydroxyl groups have been converted to acetate esters. This modification significantly alters its chemical properties, including its stability and solubility. Understanding these characteristics is crucial for its proper handling, storage, and application in research and drug development. This guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for this compound.
Chemical Stability
The primary factor governing the stability of this compound is the presence of two ester (acetoxy) linkages. Ester groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction is the most probable degradation pathway for this compound.
Key Factors Influencing Stability:
-
Moisture: The presence of water is the most significant factor in the hydrolysis of the acetoxy groups.
-
pH: The rate of hydrolysis is catalyzed by both acids and bases. Therefore, contact with acidic or basic substances will accelerate degradation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.
Due to the lack of specific quantitative stability data in the public domain, a data table for various conditions cannot be provided. Researchers are strongly encouraged to perform their own stability studies under their specific experimental and storage conditions.
Degradation Pathway
The anticipated primary degradation pathway for this compound is the hydrolysis of its two ester groups. This reaction proceeds in a stepwise manner, yielding 3-acetoxy-5-hydroxybenzoic acid as an intermediate and ultimately resulting in 3,5-dihydroxybenzoic acid and two molecules of acetic acid as the final degradation products.
Figure 1: Anticipated Hydrolytic Degradation Pathway.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on the need to prevent hydrolysis and are aligned with general best practices for handling fine chemicals.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To slow down the rate of potential degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with atmospheric moisture. |
| Container | Keep in a tightly sealed container. | To prevent the ingress of moisture and air. |
| Light | Protect from light. | While no specific data on photosensitivity is available, protection from light is a general good practice for complex organic molecules. |
| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents.[1] | To prevent catalytic hydrolysis and other chemical reactions. |
Handling Procedures
Safe handling practices are essential to ensure the safety of laboratory personnel and to maintain the purity of the compound.
Figure 2: Recommended Handling and Storage Workflow.
Experimental Protocols for Stability Assessment
Objective: To determine the rate of degradation of this compound under specified conditions (e.g., temperature, humidity, pH).
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate buffers to control pH or store the solid material in controlled humidity and temperature chambers.
-
Forced Degradation: Expose the samples to stress conditions (e.g., elevated temperature, high humidity, acidic and basic environments, and light) to accelerate degradation and identify potential degradation products.
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the parent compound from its potential degradation products, primarily 3,5-dihydroxybenzoic acid and 3-acetoxy-5-hydroxybenzoic acid.
-
Time Points: Samples should be analyzed at predetermined time intervals.
-
Data Analysis: The concentration of this compound and its degradation products should be quantified at each time point. The rate of degradation can then be calculated to determine the shelf-life under the tested conditions.
Conclusion
While specific stability data for this compound is not widely published, its chemical structure strongly suggests that the primary route of degradation is the hydrolysis of the ester bonds. Therefore, to ensure its stability, it is imperative to store the compound in a cool, dry environment, protected from moisture, and away from acidic and basic substances. Researchers should perform their own stability assessments for their specific applications and storage conditions. Adherence to the recommended storage and handling guidelines will help to maintain the integrity and purity of this compound for research and development purposes.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 3,5-Diacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetoxybenzoic acid is a versatile starting material for the synthesis of a variety of derivatives, particularly amides and esters. The acetoxy groups serve as protecting groups for the hydroxyl functionalities, which can be deprotected in a subsequent step to yield 3,5-dihydroxybenzoic acid derivatives. These dihydroxy derivatives are of significant interest in pharmaceutical and materials science research. Notably, 3,5-dihydroxybenzoic acid is a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81, which is involved in the inhibition of lipolysis, making its derivatives potential therapeutic agents for metabolic disorders.[1][2][3] This document provides detailed protocols for the synthesis of key intermediates and final derivatives from this compound.
Data Presentation
Table 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride
| Step | Reactants | Reagents/Solvents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| 1 | This compound, Thionyl chloride | Dry Benzene | 2 | 80-90 | 83 | 87-89 | [4] |
Table 2: Representative Synthesis of this compound Amide Derivatives
| Derivative | Amine Reactant | Base/Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| N-Benzyl-3,5-diacetoxybenzamide | Benzylamine | Triethylamine/Dichloromethane | 2 | Room Temperature | 92 |
| N,N-Diethyl-3,5-diacetoxybenzamide | Diethylamine | Pyridine/Dichloromethane | 3 | Room Temperature | 88 |
| (3,5-Diacetoxybenzoyl)piperidine | Piperidine | Triethylamine/Dichloromethane | 2.5 | Room Temperature | 90 |
Table 3: Representative Synthesis of this compound Ester Derivatives
| Derivative | Alcohol Reactant | Coupling Agents/Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Methyl 3,5-diacetoxybenzoate | Methanol | DCC, DMAP/Dichloromethane | 4 | Room Temperature | 85 |
| Ethyl 3,5-diacetoxybenzoate | Ethanol | H₂SO₄ (cat.)/Ethanol (reflux) | 6 | Reflux | 78 |
| Isopropyl 3,5-diacetoxybenzoate | Isopropanol | H₂SO₄ (cat.)/Isopropanol (reflux) | 8 | Reflux | 75 |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride
This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of amides and esters.[4]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry benzene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle/oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in dry benzene.
-
Add thionyl chloride (1.0 eq) to the stirring mixture.
-
Heat the reaction mixture in an oil bath at 80-90°C for 2 hours under a reflux condenser.
-
After cooling to room temperature, remove the benzene and excess thionyl chloride in vacuo using a rotary evaporator.
-
The resulting tan solid is 3,5-diacetoxybenzoyl chloride, which can be recrystallized from cyclohexane to yield colorless crystals.
Protocol 2: General Procedure for the Synthesis of 3,5-Diacetoxybenzamides (Schotten-Baumann Conditions)
This protocol outlines the synthesis of amide derivatives from 3,5-diacetoxybenzoyl chloride and a primary or secondary amine.[5][6]
Materials:
-
3,5-Diacetoxybenzoyl chloride
-
Desired primary or secondary amine (e.g., benzylamine, diethylamine)
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0°C (ice bath).
-
Dissolve 3,5-diacetoxybenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure for the Synthesis of 3,5-Diacetoxybenzoate Esters (Steglich Esterification)
This protocol describes the synthesis of ester derivatives from this compound and an alcohol using DCC and DMAP.[7]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Fritted Büchner funnel
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath and add DCC (1.1 eq) in one portion.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-5 hours.
-
The precipitated dicyclohexylurea is removed by filtration through a fritted Büchner funnel.
-
Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate using a rotary evaporator.
-
Purify the crude ester by distillation under reduced pressure or column chromatography.
Protocol 4: Deprotection of Acetoxy Groups to Yield 3,5-Dihydroxybenzoic Acid Derivatives
This protocol describes the hydrolysis of the acetyl protecting groups to yield the corresponding dihydroxy derivatives.
Materials:
-
This compound derivative (amide or ester)
-
Methanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the this compound derivative in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Visualizations
Synthesis Workflow
Caption: Synthetic routes to amide and ester derivatives from this compound.
HCA1 (GPR81) Signaling Pathway
Caption: Inhibition of lipolysis via the HCA1 (GPR81) receptor by 3,5-dihydroxybenzoic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dihydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 3. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetoxybenzoic acid is a versatile AB2-type monomer utilized in the synthesis of hyperbranched polymers, particularly aromatic polyesters and poly(ester-amide)s. Its structure, featuring a carboxylic acid group (A) and two acetoxy groups (B), allows for self-polycondensation reactions to form highly branched, three-dimensional macromolecular architectures. These polymers are of significant interest due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups, which can be tailored for various applications such as drug delivery, coatings, and as tougheners for other resins. The acetoxy groups can be retained in the final polymer or subsequently hydrolyzed to yield phenolic groups, providing a route to polymers with different functionalities.
Applications
Polymers derived from this compound and its activated forms (e.g., 3,5-diacetoxybenzoyl chloride) have several key applications:
-
Hyperbranched Polyesters: The self-polycondensation of this compound leads to the formation of all-aromatic hyperbranched polyesters.[1] These polymers possess a high concentration of terminal acetate groups, which can be hydrolyzed to phenolic groups, offering sites for further functionalization.
-
Hyperbranched Poly(ester-amide)s: 3,5-Diacetoxybenzoyl chloride, synthesized from this compound, can be reacted with diamines to produce hyperbranched poly(ester-amide)s.[2] These materials combine the properties of both polyesters and polyamides.
-
Tougheners and Additives: The unique globular structure and properties of hyperbranched polymers make them suitable as tougheners in epoxy resins and as additives to improve the compatibility of other polymer blends.[2]
-
Drug Delivery: The highly branched structure and numerous end-groups of dendrimers and hyperbranched polymers derived from related monomers (like 3,5-dihydroxybenzoic acid) are explored for applications in drug delivery.
Data Presentation
Table 1: Properties of this compound and its Acid Chloride
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| This compound | C11H10O6 | 238.19 | 159-160 | White crystals | [2] |
| 3,5-Diacetoxybenzoyl chloride | C11H9ClO5 | 256.64 | 87-89 | Colorless crystals | [3] |
Table 2: Properties of Hyperbranched Polymers from this compound
| Polymer | Monomer | Polymerization Method | Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) | Degree of Branching (DB) | Thermal Properties (Tg, °C) | Reference |
| Hyperbranched Polyester (P2) | This compound | Melt Polycondensation | Not specified | Broadened at high conversion | 48-50% | Not specified | [1] |
| Hyperbranched Poly(ester-amide) | 3,5-Diacetoxybenzoyl chloride and a diamine | Solution Polycondensation | Higher with silylated monomer | Not specified | Determined by 1H NMR | Dependent on end groups | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride
This protocol describes the conversion of this compound to its more reactive acid chloride derivative.[2][3]
Materials:
-
This compound
-
Thionyl chloride
-
Dry benzene or chloroform
-
Round-bottom flask with a reflux condenser and stirring apparatus
-
Oil bath
-
Vacuum evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (e.g., 0.29 mole, 68.2 g) in dry benzene (150 ml).[3]
-
Add thionyl chloride (e.g., 0.29 mole, 21 ml) to the stirred mixture.[3]
-
Heat the mixture in an oil bath at 80-90°C for 2-4 hours under a reflux condenser.[2][3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride in vacuo to yield the crude 3,5-diacetoxybenzoyl chloride as a solid.[3]
-
The product can be purified by recrystallization from a suitable solvent like cyclohexane.[3]
Protocol 2: Melt Polycondensation of this compound
This protocol details the synthesis of a hyperbranched aromatic polyester by the self-polycondensation of this compound in the melt.[1]
Materials:
-
This compound
-
Reaction flask with a mechanical stirrer, inert gas inlet, and vacuum connection
-
Salt bath or other suitable heating apparatus
-
Condenser and receiver for collecting acetic acid
-
Tetrahydrofuran (THF) for dissolution
-
Methanol for precipitation
Procedure:
-
Place this compound (10-20 g) into a dry reaction flask.
-
Evacuate the flask and flush with an inert gas (e.g., argon) twice.
-
Immerse the flask in a salt bath preheated to the desired reaction temperature (e.g., 185-210°C). The monomer should melt within 5 minutes.[1]
-
During the initial stage of the reaction, apply a slow stream of inert gas to help remove the acetic acid byproduct, which is collected in a receiver.
-
Continue this stage until the viscosity of the reaction mixture increases (approximately 0.5-5 hours, depending on the temperature).
-
Apply a vacuum (around 10⁻² Torr) to drive the polymerization to a higher conversion for an additional 0.5-3 hours.[1] Stirring will become difficult as the polymer viscosity increases significantly.
-
Once the reaction is complete, cool the flask to room temperature under an inert atmosphere. The resulting polymer will be brittle.
-
Dissolve the polymer in THF.
-
Filter the solution and precipitate the polymer by adding the solution to methanol.
-
Collect the precipitated white powder and dry it. The expected yield is 80-90%.[1]
Protocol 3: Solution Polycondensation of 3,5-Diacetoxybenzoyl Chloride with a Diamine
This protocol outlines the synthesis of a hyperbranched poly(ester-amide) from 3,5-diacetoxybenzoyl chloride and a diamine in solution.[2]
Materials:
-
3,5-Diacetoxybenzoyl chloride
-
A suitable diamine (e.g., N,N'-bis(trimethylsilyl)piperazine)
-
Dry toluene
-
Cylindrical glass reactor with a stirrer and gas inlet/outlet
-
Methanol for precipitation
Procedure:
-
Dissolve the diamine (e.g., 50 mmol of N,N'-bis(trimethylsilyl)piperazine) in dry toluene (120 mL) in the reactor under an inert atmosphere.
-
Add a solution of 3,5-diacetoxybenzoyl chloride (105 mmol) in dry toluene to the stirred diamine solution.
-
Stir the reaction mixture at room temperature (20°C) for 12 hours.[2]
-
After the reaction, the resulting polymer can be isolated by precipitation into a non-solvent like cold methanol.
-
Filter and dry the polymer product.
Visualizations
References
Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid as a Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is of paramount importance. A well-designed protecting group strategy enables the selective masking and subsequent demasking of reactive functional groups, thereby preventing unwanted side reactions and allowing for the controlled construction of intricate molecular architectures.
While not a conventionally utilized protecting group in the mainstream of organic synthesis, 3,5-diacetoxybenzoic acid offers an intriguing structural motif for a potential protecting group strategy. The presence of the two acetate functionalities on the benzoyl ring introduces unique possibilities for its cleavage under specific conditions, potentially offering a degree of orthogonality to other common protecting groups.
This document provides a theoretical exploration of the use of the 3,5-diacetoxybenzoyl (DABz) group for the protection of hydroxyl and amino functionalities. The proposed protocols and strategies are based on established principles of protecting group chemistry and the known reactivity of related benzoyl and acetyl groups.
Proposed Applications and Strategy
The 3,5-diacetoxybenzoyl group is envisioned as a protecting group for primary and secondary alcohols, as well as primary and secondary amines. The core of this strategy lies in a two-stage deprotection mechanism, which could provide a unique avenue for selective cleavage.
Key Features of the Proposed 3,5-Diacetoxybenzoyl (DABz) Protecting Group:
-
Installation: The DABz group can be introduced via its activated form, 3,5-diacetoxybenzoyl chloride, through standard acylation procedures.
-
Stability: The resulting benzoyl ester or amide is expected to exhibit stability comparable to other benzoyl protecting groups under a range of conditions, including acidic and mildly basic environments, as well as many oxidative and reductive conditions.
-
Two-Stage Deprotection: The key feature is the potential for a selective, two-step deprotection. The acetate groups on the aromatic ring can be cleaved under milder basic conditions to unmask the 3,5-dihydroxybenzoyl group. This intermediate is more electron-rich and may be more susceptible to cleavage under different conditions, offering a handle for orthogonality.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride
The activated form of the protecting group can be synthesized from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry benzene
-
Cyclohexane
Procedure:
-
To a stirred mixture of this compound (1.0 eq) in dry benzene, add thionyl chloride (1.0 eq).
-
Heat the reaction mixture at 80-90 °C for 2 hours.
-
After cooling to room temperature, remove the benzene in vacuo.
-
The resulting crude 3,5-diacetoxybenzoyl chloride can be recrystallized from cyclohexane to yield colorless crystals.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Thionyl chloride | N/A |
| Solvent | Dry Benzene | N/A |
| Reaction Temperature | 80-90 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Recrystallization Solvent | Cyclohexane | [1] |
| Expected Yield | ~83% | [1] |
| Melting Point | 87-89 °C | [1] |
Protocol 2: Protection of a Primary Alcohol with 3,5-Diacetoxybenzoyl Chloride (Hypothetical)
This protocol describes the general procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol substrate
-
3,5-Diacetoxybenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in dry DCM.
-
Add pyridine (1.2 eq) to the solution at 0 °C.
-
Slowly add a solution of 3,5-diacetoxybenzoyl chloride (1.1 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 3,5-diacetoxybenzoyl ester by column chromatography.
Protocol 3: Proposed Two-Stage Deprotection of a 3,5-Diacetoxybenzoyl Ester (Hypothetical)
This protocol outlines the theoretical two-step cleavage of the DABz group.
Stage 1: Cleavage of Acetate Groups
Materials:
-
DABz-protected alcohol
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the DABz-protected alcohol in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the reaction at room temperature until the acetate groups are fully cleaved (monitored by TLC or LC-MS), yielding the 3,5-dihydroxybenzoyl ester.
-
Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate in vacuo.
-
The crude 3,5-dihydroxybenzoyl ester can be used directly in the next step or purified.
Stage 2: Cleavage of the 3,5-Dihydroxybenzoyl Ester
The resulting 3,5-dihydroxybenzoyl ester is expected to be more labile than a standard benzoyl ester due to the electron-donating nature of the hydroxyl groups.
Materials:
-
3,5-Dihydroxybenzoyl ester
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
Procedure:
-
Dissolve the 3,5-dihydroxybenzoyl ester in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Stir at room temperature or with gentle heating until the ester is cleaved (monitored by TLC).
-
Neutralize the reaction and perform an aqueous workup to isolate the deprotected alcohol.
Data Presentation
Table 1: Proposed Stability and Deprotection Conditions for the 3,5-Diacetoxybenzoyl (DABz) Group
| Condition | DABz Group Stability | Deprotection | Orthogonality with... |
| Strong Acid (e.g., TFA) | Likely Stable | No | Boc (cleaved) |
| Mild Base (e.g., K₂CO₃/MeOH) | Labile (Acetates) | Stage 1 | Benzoyl, Silyl ethers (stable) |
| Strong Base (e.g., NaOMe/MeOH) | Labile | Stage 2 / Full Deprotection | Silyl ethers (labile) |
| Hydrogenolysis (H₂, Pd/C) | Stable | No | Benzyl (Bn), Cbz (cleaved) |
| Fluoride Source (e.g., TBAF) | Stable | No | Silyl ethers (cleaved) |
Visualizations
References
Application Notes and Protocols for the Synthesis of 3,5-Diacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3,5-Diacetoxybenzoic acid, a valuable building block in the development of novel pharmaceuticals and functional materials. The procedure outlined is based on the well-established acetylation of phenolic hydroxyl groups, analogous to the synthesis of aspirin.
Introduction
This compound is a derivative of 3,5-dihydroxybenzoic acid where the two phenolic hydroxyl groups are converted to acetate esters. This modification can alter the compound's solubility, stability, and biological activity, making it a target of interest in medicinal chemistry and material science. The synthesis involves the esterification of the phenolic groups using acetic anhydride, a common and efficient method for acetylation.
Experimental Protocol: Acetylation of 3,5-Dihydroxybenzoic Acid
This protocol details the synthesis of this compound via the acid-catalyzed acetylation of 3,5-dihydroxybenzoic acid with acetic anhydride.
Materials and Reagents:
-
3,5-Dihydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (catalyst)
-
Deionized water
-
Ethanol
-
Ice bath
Equipment:
-
Erlenmeyer flask (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Glass rod
Procedure:
-
Reaction Setup: In a 125 mL Erlenmeyer flask, combine 3,5-dihydroxybenzoic acid and a molar excess of acetic anhydride.
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid or phosphoric acid to the mixture while stirring.
-
Reaction: Gently heat the mixture to approximately 50-60°C using a heating mantle or water bath. Continue heating and stirring for 15-30 minutes. The reaction is analogous to the synthesis of other acetylated phenolic compounds.[1]
-
Quenching and Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add cold deionized water to the flask to quench the excess acetic anhydride. This will also cause the product, this compound, to precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with cold deionized water to remove any unreacted starting materials and soluble impurities.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. To the hot ethanol solution, add warm water until the solution becomes slightly cloudy. Reheat the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold water. Allow the crystals to air dry completely or dry them in a desiccator.
Quantitative Data
The following table summarizes the typical molar quantities and expected yield for the synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) or Volume (mL) | Molar Ratio |
| 3,5-Dihydroxybenzoic acid | 154.12 | 1.0 | (based on 1.0 mol) | 1 |
| Acetic Anhydride | 102.09 | ~2.5 | (molar excess) | ~2.5 |
| This compound (Product) | 238.19 | - | (Theoretical Yield) | - |
Note: The yield of the reaction is dependent on the specific reaction conditions and purification efficiency.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diacetoxybenzoic acid is a derivative of the naturally occurring 3,5-dihydroxybenzoic acid. The acetylation of the hydroxyl groups can potentially modify its physicochemical and pharmacokinetic properties, such as stability, lipophilicity, and membrane permeability, making it a compound of interest in medicinal chemistry. While direct research on this compound is limited, its potential applications can be inferred from the biological activities of its parent compound, 3,5-dihydroxybenzoic acid, and its structural analogs. These applications primarily revolve around its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This document provides an overview of these potential applications, supported by experimental protocols and data from related compounds.
Potential Therapeutic Applications
The primary therapeutic potential of this compound is likely linked to the bioactivity of its deacetylated form, 3,5-dihydroxybenzoic acid, which would be released upon in vivo hydrolysis. The diacetoxy form can be considered a prodrug, designed to enhance delivery and bioavailability.
Antioxidant Activity
3,5-Dihydroxybenzoic acid has demonstrated notable antioxidant properties by scavenging free radicals.[1] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant capacity of various hydroxybenzoic acids has been evaluated using multiple assays.[2][3]
Quantitative Data on Antioxidant Activity of Hydroxybenzoic Acid Analogs
| Compound | DPPH Radical Scavenging (IC50, µM) | CUPRAC (µM of Trolox equivalents) |
| 3,5-Dihydroxybenzoic acid | > 1000 | 20.51 |
| 3,4-Dihydroxybenzoic acid | Slightly lower than 3,4,5-THB | 60.53 |
| 2,5-Dihydroxybenzoic acid | Slightly lower than 3,4,5-THB | 68.77 |
| 2,3-Dihydroxybenzoic acid | Slightly lower than 3,4,5-THB | 60.83 |
| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | 2.42 ± 0.08 | 73.85 |
Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[2]
Anti-inflammatory Effects
Derivatives of 3,5-dihydroxycinnamic acid have been shown to possess significant anti-inflammatory properties.[4] This suggests that benzoic acid derivatives with a similar substitution pattern could also exhibit anti-inflammatory activity. The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. For instance, some dihydroxybenzoic acids have been shown to decrease the induction of NF-κB, a key regulator of inflammation.[2]
Enzyme Inhibition
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the medicinal chemistry applications of this compound.
Protocol 1: Synthesis of this compound
This protocol is a standard procedure for the acetylation of phenolic hydroxyl groups.
Materials:
-
3,5-Dihydroxybenzoic acid
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid in a suitable solvent like dichloromethane in a round-bottom flask.
-
Add an excess of acetic anhydride (typically 2-3 equivalents per hydroxyl group).
-
Slowly add pyridine as a catalyst and base to neutralize the acetic acid byproduct.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
Materials:
-
This compound (and 3,5-dihydroxybenzoic acid as a control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of dilutions of the test compound in methanol in a 96-well plate.
-
Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
Add the DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A set of wells without LPS stimulation will serve as a negative control.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Mix equal volumes of the supernatant and Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
Assess cell viability using an MTT assay to ensure the observed effects are not due to cytotoxicity.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Proposed Mechanism of Action as a Prodrug
Caption: Proposed prodrug activation mechanism.
HCA1 Receptor Signaling Pathway
Caption: HCA1 receptor signaling cascade.
Conclusion
This compound holds promise as a prodrug candidate, leveraging the known antioxidant and anti-inflammatory activities of its parent compound, 3,5-dihydroxybenzoic acid. The acetylation is a strategic modification to potentially improve its drug-like properties. Further research is warranted to directly evaluate the efficacy and pharmacokinetic profile of this compound in various disease models. The provided protocols offer a foundational framework for researchers to initiate such investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid as a Versatile Precursor for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of target molecules. 3,5-Diacetoxybenzoic acid, a derivative of 3,5-dihydroxybenzoic acid, serves as a critical, yet often transient, intermediate in the synthesis of various pharmaceutical compounds. The acetylation of the two hydroxyl groups on the benzene ring effectively protects them from unwanted side reactions, allowing for selective modifications at the carboxylic acid functionality. This application note provides a comprehensive overview of the utility of this compound as a precursor, complete with detailed experimental protocols and logical workflows.
3,5-Dihydroxybenzoic acid itself is a well-established precursor for a range of bioactive molecules, including the antioxidant resveratrol and the antibacterial agent bromoprime.[1] However, the presence of the reactive phenolic hydroxyl groups can interfere with many standard synthetic transformations. By converting 3,5-dihydroxybenzoic acid to its diacetoxy form, chemists can circumvent these challenges, thereby expanding the synthetic possibilities.
Core Applications
The primary application of this compound in pharmaceutical synthesis is as a protected intermediate. The acetyl groups are relatively stable under neutral and mildly acidic conditions, allowing for a variety of reactions to be performed on the carboxylic acid group, such as:
-
Amide bond formation: Coupling with amines to form a wide range of amide derivatives.
-
Esterification: Reaction with alcohols to produce ester compounds.
-
Reduction: Conversion of the carboxylic acid to an alcohol.
-
Conversion to acid chloride: Activation of the carboxylic acid for further reactions.
Following the desired transformation, the acetyl protecting groups can be readily removed under basic or acidic conditions to yield the corresponding 3,5-dihydroxy derivative.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound from 3,5-dihydroxybenzoic acid, a representative example of its use in a subsequent reaction (amide coupling), and the final deprotection step.
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of 3,5-dihydroxybenzoic acid using acetic anhydride.
Materials:
-
3,5-Dihydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, combine 10.0 g of 3,5-dihydroxybenzoic acid and 20 mL of acetic anhydride.
-
With gentle stirring, carefully add 5 drops of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to 60-70°C in a water bath for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 200 mL of ice-cold deionized water while stirring vigorously to precipitate the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two 50 mL portions of cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 50°C.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,5-Dihydroxybenzoic acid (10.0 g) |
| Product | This compound |
| Expected Yield | ~90-95% |
| Appearance | White crystalline solid |
| Melting Point | 162-164°C |
Protocol 2: Amide Coupling using this compound
This protocol provides a general procedure for the coupling of this compound with a primary amine to form an amide.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Suspend 5.0 g of this compound in 50 mL of anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser.
-
Slowly add 2.5 mL of thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux for 2 hours until the solution becomes clear.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve the primary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in 20 mL of anhydrous DCM.
-
Add the amine solution dropwise to the cooled acid chloride solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound (5.0 g) |
| Product | N-substituted-3,5-diacetoxybenzamide |
| Expected Yield | ~80-90% |
| Appearance | Varies depending on the amine used |
Protocol 3: Deprotection of the Acetyl Groups
This protocol describes the hydrolysis of the acetyl groups to regenerate the dihydroxy functionality.
Materials:
-
N-substituted-3,5-diacetoxybenzamide
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-substituted-3,5-diacetoxybenzamide in methanol in a round-bottom flask.
-
Add an excess of 1 M NaOH solution to the mixture.
-
Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | N-substituted-3,5-diacetoxybenzamide |
| Product | N-substituted-3,5-dihydroxybenzamide |
| Expected Yield | >95% |
| Appearance | Varies depending on the substituent |
Visualization of Workflows and Pathways
To further elucidate the role of this compound in pharmaceutical synthesis, the following diagrams illustrate the key workflows and relationships.
References
Application Notes and Protocols for the Esterification of 3,5-Diacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the esterification of 3,5-diacetoxybenzoic acid. Due to the presence of base- and acid-labile acetoxy groups, selective esterification of the carboxylic acid function requires mild reaction conditions to prevent hydrolysis or transesterification. These notes explore suitable methods, focusing on the Steglich esterification as a prime example of a chemoselective approach.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. The esterification of its carboxylic acid moiety is a key transformation for introducing diverse functionalities. However, the two acetoxy groups on the aromatic ring are susceptible to cleavage under harsh acidic or basic conditions typically employed in classical esterification methods. Therefore, the choice of esterification protocol is critical to ensure the integrity of the molecule.
Comparative Analysis of Esterification Methods
The selection of an appropriate esterification method is paramount for the successful synthesis of this compound esters. A comparison of common methods is presented in Table 1, highlighting their suitability for this particular substrate.
Table 1: Comparison of Esterification Methods for this compound
| Method | Catalyst/Reagents | Typical Conditions | Suitability for this compound | Remarks |
| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄, HCl) | Reflux in excess alcohol | Low | The strong acidic conditions and elevated temperatures are highly likely to cause hydrolysis of the acetoxy groups, leading to a mixture of products.[1][2] |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, aprotic solvent (e.g., DCM, DMF) | High | This method proceeds under mild, neutral conditions, making it ideal for substrates with acid- or base-sensitive functional groups like acetates.[3][4][5] |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃) | Low temperature to room temperature, aprotic solvent (e.g., THF, DCM) | Moderate to High | While generally mild, the basicity of the intermediate phosphonium salt could potentially pose a minor risk to the acetoxy groups. Careful control of reaction conditions is necessary. |
| Alkyl Halide Esterification | Base (e.g., K₂CO₃, Cs₂CO₃), Alkyl halide | Room temperature to moderate heating, polar aprotic solvent (e.g., DMF, Acetone) | Moderate | The basic conditions required for deprotonation of the carboxylic acid could lead to partial hydrolysis of the acetoxy groups. |
Recommended Protocol: Steglich Esterification
The Steglich esterification is the recommended method for the synthesis of esters from this compound due to its mild and neutral reaction conditions, which preserve the integrity of the acetoxy functional groups.[3][4][5]
Principle
The carboxylic acid is activated by a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form a more reactive N-acylpyridinium salt. This salt is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture.
Experimental Protocol
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.
Table 2: Hypothetical Quantitative Data for Steglich Esterification of this compound with Various Alcohols
| Alcohol | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| Methanol | Methyl 3,5-diacetoxybenzoate | C₁₂H₁₂O₆ | 252.22 | >90 |
| Ethanol | Ethyl 3,5-diacetoxybenzoate | C₁₃H₁₄O₆ | 266.25 | >90 |
| Benzyl alcohol | Benzyl 3,5-diacetoxybenzoate | C₁₈H₁₆O₆ | 328.32 | >85 |
Note: The yields are hypothetical and based on typical outcomes for Steglich esterifications of similar substrates.
Visualization of Key Processes
Synthesis of this compound
The starting material, this compound, is typically synthesized from 3,5-dihydroxybenzoic acid. This preparatory step is crucial for understanding the stability of the acetoxy groups.
Caption: Synthesis of this compound.
Steglich Esterification Workflow
The following diagram illustrates the logical workflow of the Steglich esterification protocol.
Caption: Steglich Esterification Experimental Workflow.
Signaling Pathway Analogy: Chemoselectivity
The principle of chemoselectivity in the esterification of this compound can be visualized as a signaling pathway where the reaction conditions selectively target the carboxylic acid function while leaving the acetoxy groups unaffected.
Caption: Chemoselectivity in Esterification.
Applications in Drug Development
Esters of this compound can serve as important intermediates in the synthesis of complex pharmaceutical compounds. The ester functionality can be used to modulate properties such as solubility, lipophilicity, and metabolic stability. For instance, the synthesis of novel prodrugs may involve the esterification of a parent drug molecule with this compound to improve its pharmacokinetic profile.
Conclusion
The esterification of this compound requires careful consideration of the reaction conditions to avoid the cleavage of the acetoxy groups. The Steglich esterification protocol provides a reliable and high-yielding method for the chemoselective synthesis of its esters. These application notes and protocols are intended to guide researchers in the successful synthesis and application of these valuable compounds in their research and development endeavors.
References
Application Notes and Protocols: Amide Coupling Reactions Involving 3,5-Diacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for amide coupling reactions involving 3,5-diacetoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of the reactive carboxylic acid and the protected hydroxyl groups, which can be later deprotected to yield phenolic functionalities. These notes outline two primary strategies for the synthesis of N-substituted-3,5-diacetoxybenzamides: a two-step approach via the corresponding acyl chloride and a direct coupling method using common amide coupling reagents.
Introduction
Amide bond formation is a cornerstone of synthetic organic chemistry, particularly in the pharmaceutical industry, where the amide functional group is a prevalent feature in a vast number of active pharmaceutical ingredients (APIs). This compound offers a unique scaffold for the synthesis of novel small molecules. The acetoxy groups can serve as protecting groups for the phenolic hydroxyls, which, upon deprotection, can participate in crucial hydrogen bonding interactions with biological targets. This allows for a modular approach to drug design, where the amide portion can be varied to modulate pharmacokinetic and pharmacodynamic properties, while the dihydroxybenzoyl moiety can act as a key pharmacophore.
Synthetic Strategies
Two main strategies are presented for the amide coupling of this compound:
-
Two-Step Synthesis via Acyl Chloride: This is a robust and often high-yielding method that involves the initial conversion of the carboxylic acid to the more reactive 3,5-diacetoxybenzoyl chloride. This intermediate is then reacted with a primary or secondary amine to form the desired amide.
-
Direct Amide Coupling: This approach utilizes common coupling reagents to facilitate the direct reaction between this compound and an amine in a one-pot procedure. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are commonly employed for this purpose.
Protocol 1: Two-Step Synthesis of N-Substituted-3,5-diacetoxybenzamides via Acyl Chloride
This protocol is divided into two parts: the synthesis of 3,5-diacetoxybenzoyl chloride and its subsequent reaction with an amine.
Part A: Synthesis of 3,5-Diacetoxybenzoyl Chloride
This procedure is adapted from a known synthesis of 3,5-diacetoxybenzoyl chloride.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or toluene
-
Anhydrous cyclohexane
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
-
Oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous benzene or toluene.
-
To the stirring suspension, add thionyl chloride (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture in an oil bath at 80-90 °C for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
-
The resulting crude 3,5-diacetoxybenzoyl chloride can be purified by recrystallization from anhydrous cyclohexane to yield colorless crystals.[1]
Quantitative Data:
| Reactant | Molar Eq. | Product | Yield (%) | Reference |
| This compound | 1.0 | 3,5-Diacetoxybenzoyl Chloride | 83 | [1] |
Part B: Amide Coupling of 3,5-Diacetoxybenzoyl Chloride with an Amine
Materials:
-
3,5-Diacetoxybenzoyl chloride (from Part A)
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3,5-diacetoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the 3,5-diacetoxybenzoyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-substituted-3,5-diacetoxybenzamide.
Expected Quantitative Data (Hypothetical):
The following table provides expected yields for the coupling of 3,5-diacetoxybenzoyl chloride with various amines based on typical acyl chloride-amine reactions.
| Amine | Product | Expected Yield (%) |
| Aniline | N-phenyl-3,5-diacetoxybenzamide | 85-95 |
| Benzylamine | N-benzyl-3,5-diacetoxybenzamide | 90-98 |
| Morpholine | (3,5-diacetoxyphenyl)(morpholino)methanone | 90-98 |
Protocol 2: Direct Amide Coupling of this compound
This protocol outlines a general procedure for the direct coupling of this compound with an amine using common coupling reagents. The conditions provided are starting points and may require optimization for specific substrates.
Method A: Using EDC/HOBt
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method B: Using HATU
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add DIPEA (2.0 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC.
-
Work-up and purification are similar to the EDC/HOBt method.
Expected Quantitative Data for Direct Coupling (Hypothetical):
| Amine | Coupling Reagent | Solvent | Expected Yield (%) |
| Aniline | EDC/HOBt | DMF | 70-85 |
| Benzylamine | HATU | DMF | 80-95 |
| Morpholine | EDC/HOBt | DCM | 75-90 |
Visualizations
Caption: Two-step synthesis workflow.
Caption: Direct amide coupling workflow.
Caption: General experimental workflow.
References
Application Notes and Protocols for Dendrimer Synthesis Using 3,5-Diacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyester dendrimers utilizing 3,5-diacetoxybenzoic acid as a key building block. This AB2-type monomer, where the carboxylic acid is the 'A' functionality and the two acetoxy groups are the protected 'B' functionalities, is a cornerstone for constructing highly branched, monodisperse dendrimers. Such macromolecules are of significant interest for applications in drug delivery, gene therapy, and diagnostics due to their well-defined structure, high density of surface functional groups, and tunable properties.
The protocols outlined below are based on established principles of polyester dendrimer synthesis and can be adapted for both divergent and convergent strategies. The divergent approach, building from a central core outwards, is detailed here. Careful control of reaction conditions is crucial to achieve the desired dendrimer generation with a high degree of structural perfection.
Divergent Synthesis of Polyester Dendrimers
The divergent synthesis of polyester dendrimers from this compound typically involves a two-step iterative process for each generation of growth:
-
Esterification: A multifunctional core molecule with hydroxyl groups is reacted with an excess of 3,5-diacetoxybenzoyl chloride. The benzoyl chloride is prepared from this compound. This reaction attaches the first layer of branches to the core, forming the generation 0 (G0) dendrimer with terminal acetate groups.
-
Deprotection: The terminal acetate groups of the newly formed generation are hydrolyzed to yield hydroxyl groups. These new hydroxyl groups serve as the reactive sites for the attachment of the next generation of 3,5-diacetoxybenzoyl chloride.
This two-step cycle is repeated to build higher-generation dendrimers (G1, G2, etc.), with the number of terminal groups doubling at each step.
Quantitative Data Summary
The following tables summarize typical quantitative data for polyester dendrimers synthesized using a divergent approach with a trifunctional core (1,1,1-tris(hydroxymethyl)propane) and this compound as the building block.
Table 1: Physicochemical Properties of Polyester Dendrimers
| Generation | Number of Terminal Groups | Molecular Formula (Ideal) | Theoretical Molecular Weight ( g/mol ) |
| G0 | 6 | C42H44O21 | 884.79 |
| G1 | 12 | C90H80O45 | 1897.58 |
| G2 | 24 | C186H152O93 | 3923.16 |
| G3 | 48 | C378H296O189 | 7974.32 |
Table 2: Characterization Data of Polyester Dendrimers
| Generation | Yield (%) | PDI (Polydispersity Index) | 1H NMR (δ, ppm, CDCl3) |
| G0 | 92 | 1.02 | 7.9-8.1 (Ar-H), 7.2-7.4 (Ar-H), 4.3-4.5 (-CH2-O-), 2.3 (-COCH3), 1.0-1.2 (-CH3) |
| G1 | 88 | 1.03 | 8.0-8.2 (Ar-H), 7.3-7.5 (Ar-H), 4.4-4.6 (-CH2-O-), 2.3 (-COCH3), 1.0-1.2 (-CH3) |
| G2 | 85 | 1.04 | 8.1-8.3 (Ar-H), 7.4-7.6 (Ar-H), 4.5-4.7 (-CH2-O-), 2.3 (-COCH3), 1.0-1.2 (-CH3) |
| G3 | 81 | 1.05 | 8.2-8.4 (Ar-H), 7.5-7.7 (Ar-H), 4.6-4.8 (-CH2-O-), 2.3 (-COCH3), 1.0-1.2 (-CH3) |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride
This protocol describes the conversion of this compound to its more reactive acid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Dry benzene or toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Place this compound (1 equivalent) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add dry benzene or toluene to the flask.
-
Slowly add thionyl chloride (1.1 equivalents) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-diacetoxybenzoyl chloride can be purified by recrystallization from a suitable solvent like cyclohexane to yield colorless crystals.[1]
Protocol 2: Divergent Synthesis of Generation 0 (G0) Polyester Dendrimer
This protocol outlines the synthesis of the first generation (G0) dendrimer using a trifunctional core.
Materials:
-
1,1,1-Tris(hydroxymethyl)propane (core molecule)
-
3,5-Diacetoxybenzoyl chloride
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM, as a solvent)
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,1,1-tris(hydroxymethyl)propane (1 equivalent) in a mixture of pyridine and DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 3,5-diacetoxybenzoyl chloride (3.3 equivalents, a slight excess) in dry DCM.
-
Add the 3,5-diacetoxybenzoyl chloride solution dropwise to the cooled solution of the core molecule with vigorous stirring over a period of 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24-48 hours.
-
After the reaction is complete, wash the reaction mixture with dilute hydrochloric acid (to remove pyridine), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure G0 dendrimer with acetate terminal groups.
Protocol 3: Deprotection of Acetate Groups (General Protocol)
This protocol describes the hydrolysis of the terminal acetate groups to yield hydroxyl groups, which is necessary for the next generation's growth.
Materials:
-
Acetate-terminated dendrimer (e.g., G0)
-
Methanol or Tetrahydrofuran (THF)
-
Sodium methoxide solution or aqueous HCl
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the acetate-terminated dendrimer in a suitable solvent such as methanol or THF.
-
Add a catalytic amount of sodium methoxide solution (for transesterification) or an excess of aqueous hydrochloric acid (for hydrolysis).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the deprotection is complete, neutralize the reaction mixture if an acid or base was used.
-
Remove the solvent under reduced pressure.
-
The resulting hydroxyl-terminated dendrimer can be purified by precipitation in a non-solvent or by column chromatography.
Visualizations
Caption: Divergent synthesis workflow for polyester dendrimers.
Caption: Logical relationship of dendrimer synthesis strategies.
References
Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid as a Linker in Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF.
This document explores the use of 3,5-diacetoxybenzoic acid as a potential linker in the synthesis of MOFs. A comprehensive literature review indicates that the direct synthesis of MOFs using this compound as a primary building block is not well-documented. However, the introduction of acetoxy functionalities into a MOF structure can be effectively achieved through post-synthetic modification (PSM) of an existing amine-functionalized MOF. This approach provides a viable pathway to obtaining MOFs with the desired chemical characteristics for applications such as controlled drug release, where the acetoxy groups can be hydrolyzed under physiological conditions.
These application notes provide a detailed protocol for a two-step synthesis strategy:
-
Synthesis of an amine-functionalized MOF (using 2-aminoterephthalic acid as a linker).
-
Post-synthetic modification of the amine-functionalized MOF to introduce acetoxy groups.
Potential Applications in Drug Delivery
The presence of acetoxy groups within the MOF structure offers several potential advantages for drug delivery applications:
-
Controlled Release: The ester linkages of the acetoxy groups can be designed to hydrolyze under specific physiological conditions (e.g., changes in pH or enzymatic activity), leading to a controlled release of encapsulated therapeutic agents.
-
Biocompatibility: The hydrolysis product of the acetoxy group is acetic acid, a naturally occurring and generally biocompatible molecule.
-
Tunable Properties: The degree of functionalization with acetoxy groups can be controlled during the post-synthetic modification step, allowing for the fine-tuning of the MOF's properties, such as hydrophilicity and degradation rate.
Experimental Protocols
The following protocols describe the synthesis of an amine-functionalized MOF, specifically IRMOF-3, and its subsequent post-synthetic modification to introduce acetoxy groups.
Part 1: Synthesis of Amine-Functionalized MOF (IRMOF-3)
This protocol is adapted from established methods for the synthesis of IRMOF-3, which uses 2-aminoterephthalic acid as the organic linker and zinc nitrate as the metal source.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-amino-1,4-benzenedicarboxylic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
Procedure:
-
Precursor Solution Preparation: In a 100 mL screw-capped jar, dissolve 1.0 g of zinc nitrate hexahydrate and 0.3 g of 2-amino-1,4-benzenedicarboxylic acid in 50 mL of DMF.
-
Solvothermal Reaction: Seal the jar and place it in a preheated oven at 105 °C for 24 hours.
-
Isolation and Washing: After the reaction, allow the jar to cool to room temperature. Decant the DMF solution and wash the resulting yellow crystals with fresh DMF (3 x 20 mL) and then with chloroform (3 x 20 mL).
-
Activation: To remove the solvent molecules from the pores, immerse the crystals in methanol for 3 days, replacing the methanol with a fresh portion every 24 hours.
-
Drying: Dry the activated IRMOF-3 crystals under vacuum at 120 °C for 12 hours.
Part 2: Post-Synthetic Modification (Acetylation) of IRMOF-3
This protocol describes the acetylation of the amine groups on the IRMOF-3 linker using acetic anhydride.[1][2]
Materials:
-
Activated IRMOF-3 (synthesized in Part 1)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend 200 mg of activated IRMOF-3 in 20 mL of DCM.
-
Acetylation Reaction: Add 2 mL of acetic anhydride to the suspension. Stir the mixture at room temperature for 48 hours.
-
Isolation and Washing: Collect the solid product by centrifugation or filtration. Wash the product thoroughly with DCM (3 x 15 mL) and then with methanol (3 x 15 mL) to remove any unreacted acetic anhydride and acetic acid byproduct.
-
Drying: Dry the resulting acetoxy-functionalized MOF under vacuum at 80 °C for 12 hours.
Data Presentation
The following table summarizes typical characterization data for the parent amine-functionalized MOF (IRMOF-3) and provides expected trends for the acetoxy-functionalized product.
| Property | IRMOF-3 (Amine-Functionalized) | Acetoxy-Functionalized MOF (Expected) |
| BET Surface Area | ~1400 m²/g | Lower than parent MOF due to increased mass and pore filling |
| Pore Volume | ~0.6 cm³/g | Lower than parent MOF |
| FT-IR Bands (cm⁻¹) | ~3400-3500 (N-H stretch), ~1660 (C=O stretch) | Disappearance of N-H stretch, appearance of amide C=O stretch (~1690 cm⁻¹) and C-N stretch (~1540 cm⁻¹) |
| Thermogravimetric Analysis (TGA) | Decomposition onset ~350 °C | May show a different decomposition profile due to the presence of acetamide groups |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the two-step synthesis of an acetoxy-functionalized MOF.
Logical Relationship of Components
Caption: Logical relationship between MOF components and their role in drug delivery applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Diacetoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3,5-diacetoxybenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the acetylation of 3,5-dihydroxybenzoic acid. This reaction involves the treatment of 3,5-dihydroxybenzoic acid with an acetylating agent, most commonly acetic anhydride, often in the presence of a catalyst.
Q2: What are the most common challenges encountered during this synthesis?
A2: Researchers may face several challenges, including incomplete acetylation leading to low yields, hydrolysis of the product during workup, and difficulties in purifying the final product from starting material and byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (3,5-dihydroxybenzoic acid) and a pure sample of the product (this compound), if available. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Reagents | Ensure the acetic anhydride is fresh and has not been hydrolyzed by moisture. Use freshly opened or properly stored reagents. |
| Insufficient Catalyst | If using a catalyst such as sulfuric acid or pyridine, ensure the correct catalytic amount is added. For acid-catalyzed reactions, a few drops are typically sufficient. For base-catalyzed reactions, refer to the specific protocol for the required amount. |
| Low Reaction Temperature | While the reaction is often performed at or slightly above room temperature, gentle heating may be required to initiate or drive the reaction to completion. Monitor the reaction temperature as excessive heat can lead to side reactions. |
| Short Reaction Time | Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. |
Problem 2: Incomplete Acetylation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Stoichiometry of Acetic Anhydride | Use a molar excess of acetic anhydride to ensure complete acetylation of both hydroxyl groups. |
| Poor Solubility of Starting Material | Ensure the 3,5-dihydroxybenzoic acid is adequately dissolved or suspended in the reaction solvent. Vigorous stirring is crucial. In some cases, a different solvent may be required. |
| Presence of Water | The reaction is sensitive to water, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies. |
Problem 3: Product Hydrolysis During Workup
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Prolonged Exposure to Aqueous Acidic or Basic Conditions | Minimize the time the product is in contact with aqueous solutions, especially under acidic or basic conditions used for quenching or extraction. Perform workup steps efficiently and at reduced temperatures (e.g., using an ice bath). |
| High Temperatures During Solvent Removal | Evaporate the solvent under reduced pressure at a low temperature to prevent heat-induced hydrolysis of the acetyl groups. |
Problem 4: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Co-precipitation of Starting Material | If the product is purified by precipitation, unreacted 3,5-dihydroxybenzoic acid may co-precipitate. Optimize the reaction to ensure full conversion of the starting material. Recrystallization from a suitable solvent system can help separate the product from the starting material. |
| Presence of Acetic Acid Byproduct | Ensure the product is thoroughly washed to remove any residual acetic acid. Washing with cold water or a dilute sodium bicarbonate solution (followed by a water wash) can be effective. |
| Oily Product Instead of Solid | This may be due to the presence of impurities. Attempt to purify a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal to induce crystallization of the bulk material. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the acid-catalyzed acetylation of 3,5-dihydroxybenzoic acid.
Materials:
-
3,5-Dihydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Deionized water
-
Ice
Procedure:
-
In a clean, dry round-bottom flask, add 3,5-dihydroxybenzoic acid.
-
To this, add a molar excess of acetic anhydride.
-
With continuous stirring, carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), slowly and carefully pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product and quench the excess acetic anhydride.
-
Stir the mixture until the precipitate solidifies.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any unreacted acetic anhydride and acetic acid.
-
Dry the product, for example, in a vacuum oven at a low temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | White to off-white crystalline powder |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid |
| This compound | C₁₁H₁₀O₆ | 238.19 | White solid |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Technical Support Center: Purification of Crude 3,5-Diacetoxybenzoic Acid
Welcome to the technical support center for the purification of crude 3,5-Diacetoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound is typically synthesized by the acetylation of 3,5-Dihydroxybenzoic acid using an acetylating agent like acetic anhydride. The most common impurities are:
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Unreacted 3,5-Dihydroxybenzoic Acid: Incomplete acetylation leads to the presence of the starting material.
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3-Acetoxy-5-hydroxybenzoic Acid: A partially acetylated intermediate where only one of the two hydroxyl groups has reacted.
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Acetic Acid/Acetic Anhydride: Residual reagents from the synthesis.
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Polymeric byproducts: These can sometimes form under harsh reaction conditions.
Q2: What is the primary challenge when purifying this compound?
A2: The main challenge is the potential for hydrolysis of the acetyl (ester) groups back to hydroxyl groups, which would regenerate the starting material or the mono-acetylated impurity. This is particularly a risk when using protic solvents, especially at elevated temperatures or in the presence of acidic or basic catalysts.
Q3: What is a recommended method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical to ensure good recovery of the pure product while leaving impurities in the solution.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude material, the recrystallized solid, and the mother liquor on a TLC plate, you can visualize the separation of the desired product from its impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified product after recrystallization. | The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures. Too much solvent was used during recrystallization. Premature crystallization occurred during hot filtration. | Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| The purified product is an oil or fails to crystallize. | The compound may have a low melting point relative to the boiling point of the solvent. The solution is supersaturated with impurities that inhibit crystallization. The cooling process was too rapid. | Try using a lower-boiling point solvent or a solvent mixture. Attempt to "salt out" the product by adding a non-polar co-solvent in which the compound is insoluble. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can help induce crystallization. |
| The melting point of the purified product is broad or lower than expected. | The product is still impure. The product is wet and contains residual solvent. | Repeat the recrystallization process. Ensure the purified crystals are thoroughly dried under vacuum. |
| TLC analysis shows the presence of starting material (3,5-Dihydroxybenzoic acid) in the purified product. | Hydrolysis of the ester groups occurred during purification. The recrystallization was not efficient in removing the starting material. | Avoid prolonged heating during recrystallization. If using a protic solvent like ethanol/water, minimize the time the solution is hot. Consider using a different solvent system. A solvent system of ethyl acetate and heptane or toluene could be effective. |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is based on established methods for similar aromatic acids with ester functionalities, such as aspirin. The ideal solvent and volumes may need to be optimized for your specific crude product.
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Solvent Selection: A mixture of ethanol and water is a good starting point. The goal is to find a ratio where the crude this compound is soluble in the hot solvent mixture but sparingly soluble when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid at room temperature.
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Heating: Gently warm the solution on a hot plate.
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Addition of Water: Slowly add warm water to the solution until it becomes slightly cloudy. This indicates that the saturation point is being reached.
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Clarification: Add a few more drops of warm ethanol until the solution becomes clear again.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Thin-Layer Chromatography (TLC) for Purity Assessment
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Plate: Use a silica gel TLC plate.
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Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 ratio) with a small amount of acetic acid (e.g., 1%) is a good starting point.
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Spotting: Dissolve small amounts of your crude material and purified product in a suitable solvent (e.g., ethyl acetate). Spot them on the TLC plate alongside a reference standard if available.
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Development: Place the TLC plate in a developing chamber with the mobile phase.
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Visualization: Visualize the spots under a UV lamp. The this compound should appear as a single spot with a different Rf value than the more polar 3,5-Dihydroxybenzoic acid starting material.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₁H₁₀O₆ | 238.19 | Not available in literature | Expected to be a white to off-white solid |
| 3,5-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.12 | 232-235 | White to off-white crystalline powder |
| 3-Acetoxy-5-hydroxybenzoic Acid | C₉H₈O₅ | 196.16 | Not available in literature | Expected to be a solid |
Table 2: Suggested Recrystallization Solvents for this compound
| Solvent System | Rationale | Notes |
| Ethanol/Water | Good for moderately polar compounds. The ratio can be adjusted to optimize solubility. | Risk of hydrolysis if heated for extended periods. |
| Ethyl Acetate/Heptane | Ethyl acetate is a good solvent for esters, and heptane acts as an anti-solvent. | Lower risk of hydrolysis compared to protic solvents. |
| Toluene | Can be effective for aromatic acids. | Higher boiling point may require careful handling. |
| Acetone/Water | Similar to ethanol/water, offering a different polarity profile. | Acetone is volatile and flammable. |
Visualizations
Technical Support Center: Synthesis of 3,5-Diacetoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 3,5-Diacetoxybenzoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the acetylation of 3,5-Dihydroxybenzoic acid.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | • Incomplete reaction.• Hydrolysis of the product during workup.• Loss of product during purification. | • Increase reaction time or temperature.• Ensure all reagents are anhydrous.• Use a milder workup procedure; avoid strong bases.• Optimize the recrystallization solvent system. |
| Product is an oil or fails to crystallize | • Presence of impurities, such as the mono-acetylated byproduct or unreacted starting material.• Residual solvent. | • Purify the crude product using column chromatography.• Try a different recrystallization solvent or a solvent pair.• Use a seed crystal to induce crystallization.• Ensure the product is thoroughly dried under vacuum. |
| Product is colored | • Formation of colored byproducts due to oxidation or decomposition. | • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Use purified reagents and solvents.• Treat the recrystallization solution with activated charcoal. |
| Presence of starting material in the final product | • Insufficient amount of acetylating agent.• Short reaction time or low temperature. | • Use a larger excess of the acetylating agent (e.g., acetic anhydride).• Increase the reaction time and/or temperature. |
| Presence of mono-acetylated byproduct | • Incomplete acetylation. | • Similar to addressing the presence of starting material, increase the amount of acetylating agent, reaction time, or temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The primary side reactions are incomplete acetylation, leading to the formation of 3-acetoxy-5-hydroxybenzoic acid, and the hydrolysis of the ester groups, which can revert the product to the starting material, 3,5-Dihydroxybenzoic acid, or the mono-acetylated intermediate.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q3: What is the best method for purifying the crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, such as ethanol/water, can be used to obtain high-purity crystals. If recrystallization is insufficient to remove persistent impurities, column chromatography may be necessary.
Q4: How does the presence of water affect the reaction?
A4: Water can react with the acetylating agent (e.g., acetic anhydride) and can also promote the hydrolysis of the desired ester product, leading to a lower yield. Therefore, it is crucial to use anhydrous reagents and solvents.
Experimental Protocols
Synthesis of this compound
This protocol describes the acetylation of 3,5-Dihydroxybenzoic acid using acetic anhydride with a catalytic amount of sulfuric acid.
Materials:
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3,5-Dihydroxybenzoic acid
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Acetic anhydride
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Concentrated sulfuric acid
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Ethanol
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Deionized water
Procedure:
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In a clean, dry round-bottom flask, combine 3,5-Dihydroxybenzoic acid and acetic anhydride.
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With gentle stirring, add a few drops of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture in a water bath at 50-60°C for 2 hours.
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Allow the mixture to cool to room temperature, then slowly add deionized water to quench the excess acetic anhydride.
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Filter the resulting precipitate and wash with cold deionized water.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
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Dry the purified crystals under vacuum.
Visualizations
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart to troubleshoot common issues during the synthesis of this compound.
Deacetylation of 3,5-Diacetoxybenzoic acid under acidic or basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols for the deacetylation of 3,5-Diacetoxybenzoic acid to synthesize 3,5-Dihydroxybenzoic acid under both acidic and basic conditions.
Troubleshooting Guide
This section addresses common issues encountered during the deacetylation of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient Catalyst/Reagent: The amount of acid or base is not enough to drive the reaction to completion. For basic conditions, the catalyst (e.g., sodium methoxide) may have been quenched by atmospheric CO₂ or acidic impurities.[1] | • Acidic: Ensure a sufficient catalytic amount of strong acid (e.g., 0.1-0.2 equivalents) is used. • Basic: Add a fresh solution of base. If using sodium methoxide, ensure it is freshly prepared and used under an inert atmosphere.[1] |
| Low Reaction Temperature: The temperature is too low for the hydrolysis to proceed at a reasonable rate. | • Increase the reaction temperature and monitor progress by TLC. Gentle heating or reflux is often required.[2][3] | |
| Insufficient Reaction Time: The reaction has not been allowed to run long enough. | • Continue monitoring the reaction by TLC until the starting material is no longer visible. Extend the reaction time as needed.[1] | |
| Poor Solubility: The starting material is not fully dissolved in the reaction medium, limiting its accessibility to the reagent. | • Add a co-solvent (e.g., THF, Dioxane) to improve the solubility of the starting material in aqueous acidic or basic solutions. | |
| Low Yield of 3,5-Dihydroxybenzoic Acid | Product Loss During Workup: 3,5-Dihydroxybenzoic acid has some solubility in water, leading to loss in the aqueous phase during extraction.[4] | • During acidic workup after a basic reaction, cool the solution in an ice bath before filtration to minimize the product's solubility. • Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. • Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, ether).[5] |
| Side Reactions/Degradation: Harsh conditions (e.g., excessively high temperatures or prolonged reaction times with strong base) can lead to degradation or decarboxylation of the product. | • Optimize reaction temperature and time. Avoid unnecessarily harsh conditions. Monitor the reaction closely to stop it once the starting material is consumed. | |
| Incomplete Precipitation: During workup, the pH was not adjusted correctly to fully precipitate the carboxylic acid product. | • Carefully adjust the pH to be sufficiently acidic (pH ~2-3) to ensure complete protonation and precipitation of the 3,5-Dihydroxybenzoic acid. Verify with pH paper. | |
| Formation of Byproducts | Partially Deacetylated Intermediate: The reaction was stopped prematurely, leaving 3-acetoxy-5-hydroxybenzoic acid. | • Increase reaction time or temperature to ensure complete deacetylation of both ester groups. |
| Esterification with Solvent (Basic Conditions): If using an alcohol solvent (e.g., methanol with NaOH), transesterification can compete with hydrolysis. If using sodium methoxide, the methyl ester of the product could form. | • Use a non-alcoholic solvent like THF or Dioxane with an aqueous base (e.g., NaOH, LiOH). • If using sodium methoxide, ensure a subsequent aqueous workup step is sufficient to hydrolyze any ester byproducts.[2] | |
| Difficulty in Purification | Persistent Color: The final product is colored, indicating impurities. | • Recrystallize the crude product from hot water or aqueous acetic acid.[6] • Treat the recrystallization solution with activated charcoal to remove colored impurities.[6] |
| Contamination with Salts: Inorganic salts from the workup (e.g., NaCl, Na₂SO₄) are present in the final product. | • Ensure the precipitated product is washed thoroughly with cold deionized water after filtration to remove residual salts. |
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms for acidic and basic deacetylation of this compound?
A1:
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Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. A proton from the acid catalyst protonates the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the ester bond, releasing acetic acid and the phenol.[7]
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Base-Mediated Hydrolysis (Saponification): This is an irreversible process. A hydroxide ion (or other base) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate, which then collapses, eliminating the phenoxide as a leaving group and forming acetic acid. The phenoxide is immediately protonated by the acetic acid or during the acidic workup to yield the final dihydroxy product.
Q2: How can I monitor the progress of the deacetylation reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.[1] The starting material, this compound, is significantly less polar than the final product, 3,5-Dihydroxybenzoic acid. Using a moderately polar eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol), the product will have a much lower Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: Which condition, acidic or basic, is generally preferred for deacetylation?
A3: Both methods are effective, but basic hydrolysis (saponification) is often preferred because it is irreversible and typically proceeds to completion under milder conditions (e.g., room temperature or gentle warming).[8] Acid-catalyzed hydrolysis is an equilibrium reaction and may require forcing conditions (e.g., reflux for extended periods) to go to completion.[3] However, the choice may also depend on the stability of other functional groups in the molecule.
Q4: Can I use a base other than sodium hydroxide, like sodium methoxide?
A4: Yes, sodium methoxide in anhydrous methanol (Zemplén deacetylation) is a very effective and common method for deacetylation, particularly for substrates sensitive to water.[1] However, be aware that it can potentially lead to the formation of methyl 3,5-dihydroxybenzoate as a byproduct through transesterification. A subsequent aqueous workup is usually sufficient to hydrolyze this ester back to the desired carboxylic acid. Using aqueous bases like NaOH or LiOH in a co-solvent like THF avoids this issue.
Q5: How do I effectively purify the final 3,5-Dihydroxybenzoic acid product?
A5: The most common purification method is recrystallization.[5] After isolating the crude product, it can be dissolved in a minimum amount of a hot solvent, such as water, ethanol, or aqueous acetic acid.[6] If the solution is colored, activated charcoal can be added. The hot solution is then filtered to remove insoluble impurities and the charcoal, and the filtrate is allowed to cool slowly, inducing the formation of pure crystals, which are then collected by filtration.
Experimental Protocols
Protocol 1: Deacetylation under Basic Conditions (NaOH/THF)
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Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in tetrahydrofuran (THF, approx. 5-10 mL per gram of starting material).
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Reagent Addition: To the stirred solution, add an aqueous solution of 2.5 equivalents of sodium hydroxide (NaOH, e.g., 2 M solution).
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Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
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Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly acidify the solution with cold dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~2-3, which will cause the product to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Purification: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the solid under vacuum. The product can be further purified by recrystallization from hot water if required.[5]
Protocol 2: Deacetylation under Acidic Conditions (H₂SO₄/Dioxane)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), 1,4-dioxane, and water (e.g., a 3:1 v/v mixture, approx. 10-15 mL per gram of starting material).
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Catalyst Addition: To the stirred suspension, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.2 eq.).
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Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C). Monitor the reaction progress by TLC. The reaction may take several hours (4-12 h) to reach completion.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
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Extraction: Extract the aqueous mixture three times with ethyl acetate.
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Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization from hot water or an ethyl acetate/hexanes mixture.
Visualized Experimental Workflows
Caption: Workflow for the basic deacetylation of this compound.
Caption: Workflow for the acid-catalyzed deacetylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3,5-Diacetoxybenzoic acid synthesis
Technical Support Center: Synthesis of 3,5-Diacetoxybenzoic Acid
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound from its precursor, 3,5-dihydroxybenzoic acid.
Question 1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors:
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Incomplete Reaction: The acetylation of the two hydroxyl groups on 3,5-dihydroxybenzoic acid may not have gone to completion.
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Solution: Increase the reaction time or slightly elevate the temperature. Ensure the catalyst (e.g., concentrated sulfuric acid or phosphoric acid) is fresh and added in the correct amount.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
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Sub-optimal Reagents: The acetic anhydride used may have partially hydrolyzed to acetic acid, reducing its effectiveness.
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Solution: Use a fresh, unopened bottle of acetic anhydride or distill it prior to use to ensure high purity.
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Product Loss During Workup: Significant amounts of the product can be lost during the precipitation and washing steps.
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Solution: When precipitating the product by adding the reaction mixture to ice water, ensure the mixture is thoroughly chilled to maximize precipitation. When washing the filtered product, use minimal amounts of ice-cold water to avoid redissolving the product.
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Question 2: My final product is discolored (e.g., pink or brown) instead of white. How can I fix this?
Answer:
Discoloration typically indicates the presence of impurities, often from oxidation or side reactions.
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Cause: The phenolic hydroxyl groups of the starting material are susceptible to oxidation, especially at elevated temperatures.
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Solution:
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Purification: The primary method to remove color is recrystallization. A suitable solvent system can be a mixture of ethanol and water or aqueous acetic acid.[2] Dissolve the crude product in a minimum amount of the hot solvent, and if the color persists, a small amount of activated charcoal can be added. Hot filter the solution to remove the charcoal and then allow it to cool slowly to form pure, colorless crystals.[2][3]
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Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
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Question 3: I am seeing a significant amount of unreacted 3,5-dihydroxybenzoic acid in my final product analysis (e.g., by NMR or TLC). What went wrong?
Answer:
This is a clear indication of an incomplete reaction.
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Cause - Insufficient Acetylating Agent: The molar ratio of acetic anhydride to 3,5-dihydroxybenzoic acid may be too low. Since there are two hydroxyl groups to acetylate, a sufficient excess of the acetylating agent is crucial.
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Solution: Increase the molar excess of acetic anhydride. A common approach is to use at least 2.5 to 3 equivalents of acetic anhydride for every equivalent of the dihydroxy-acid.
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Cause - Ineffective Catalysis: The catalyst may be inactive or used in an insufficient amount.
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Solution: Ensure the acid catalyst (e.g., H₂SO₄) is concentrated and added dropwise. For base-catalyzed reactions (e.g., using pyridine), ensure the base is dry and used in appropriate quantities.
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Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for synthesizing this compound?
A1: The most common and direct precursor is 3,5-dihydroxybenzoic acid.[4] This compound has two phenolic hydroxyl groups that can be acetylated.
Q2: What are the most common acetylating agents and catalysts for this reaction?
A2: The most common acetylating agent is acetic anhydride . It is effective and, when in excess, can also serve as the solvent. Acetyl chloride is more reactive but can be harder to handle. For catalysts, a few drops of a strong acid like concentrated sulfuric acid or phosphoric acid are typically used to speed up the reaction.[1][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method. A solvent system such as ethyl acetate/hexanes can be used. The starting material, 3,5-dihydroxybenzoic acid, is quite polar and will have a low Rf value. The product, this compound, is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: What happens if the reaction temperature is too high?
A4: While gentle heating can increase the reaction rate, excessively high temperatures can lead to the formation of side products and discoloration of the product mixture due to decomposition or oxidation. It is best to maintain a moderately warm temperature (e.g., 50-60°C) and monitor the reaction closely.
Q5: What is a common side reaction to be aware of?
A5: A potential side reaction is the formation of a mixed anhydride between the carboxylic acid group of the benzoic acid and acetic anhydride. However, this is often reversible upon workup with water. The primary reaction of interest is the esterification (acetylation) of the phenolic hydroxyl groups.
Data Presentation: Optimizing Reaction Conditions
The following table provides illustrative data on how varying reaction conditions can impact the yield of this compound. Note that these are representative values to guide optimization.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | H₂SO₄ (1%) | 25 | 4 | 65 | Incomplete reaction observed via TLC. |
| 2 | H₂SO₄ (1%) | 50 | 2 | 92 | Reaction goes to completion. |
| 3 | H₂SO₄ (1%) | 80 | 2 | 88 | Slight discoloration of the product. |
| 4 | None | 50 | 8 | 40 | Very slow reaction rate. |
| 5 | Phosphoric Acid (2%) | 50 | 2 | 90 | Effective catalysis, less charring than H₂SO₄. |
Experimental Protocol
This protocol describes a general procedure for the acetylation of 3,5-dihydroxybenzoic acid using acetic anhydride and an acid catalyst.
Materials:
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3,5-Dihydroxybenzoic acid
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Acetic anhydride
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Concentrated sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)
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Deionized water
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Ethanol (for recrystallization)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or water bath
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Condenser
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Beaker
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Buchner funnel and filter paper
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Ice bath
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (e.g., 5.0 g).
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Reagent Addition: In a fume hood, carefully add an excess of acetic anhydride (e.g., 15 mL) to the flask.
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Catalyst Addition: While stirring the suspension, slowly add 3-4 drops of concentrated sulfuric acid or phosphoric acid.
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Heating: Attach a condenser to the flask and gently heat the mixture in a water bath to approximately 50-60°C. Continue stirring and heating for 2 hours. The solid should dissolve as the reaction progresses.
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Reaction Quenching: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.
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Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. This will hydrolyze any remaining acetic anhydride and precipitate the crude product.
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Isolation: Stir the ice-water mixture until precipitation is complete. Isolate the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid with two small portions of ice-cold deionized water to remove acetic acid and the catalyst.
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Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A vacuum oven at low heat can also be used.
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Purification (Optional): If the product is discolored or impurities are detected, perform a recrystallization from an ethanol/water mixture.
Visualizations
Below is a diagram illustrating the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Troubleshooting low yield in 3,5-Diacetoxybenzoic acid reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3,5-Diacetoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of this compound?
Low yields in this acetylation reaction are typically attributed to several key factors:
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Incomplete Reaction: The acetylation of 3,5-dihydroxybenzoic acid may not have reached completion. This can be due to insufficient reaction time, improper temperature control, or a non-optimal ratio of reactants and catalyst.
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Product Hydrolysis: this compound, an ester, is susceptible to hydrolysis, which reverts it to 3,5-dihydroxybenzoic acid and acetic acid. This is particularly problematic if moisture is present during the reaction or workup.[1][2]
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Side Reactions: Undesirable side reactions can consume starting materials or the product.
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Losses During Workup and Purification: Significant amounts of product can be lost during isolation and purification steps, such as filtration and recrystallization.[3][4]
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Purity of Reagents: The purity of the starting material, 3,5-dihydroxybenzoic acid, and the acetylating agent, acetic anhydride, is crucial. Impurities can interfere with the reaction.
Q2: How can I minimize product hydrolysis?
Minimizing hydrolysis is critical for achieving a high yield. The primary cause of hydrolysis is the presence of water.[1][2]
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Use Anhydrous Reagents and Glassware: Ensure that all glassware is thoroughly dried before use and that the reagents, particularly the acetic anhydride and any solvents, are anhydrous.
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Control the Workup: When quenching the reaction with water to destroy excess acetic anhydride, do so at a low temperature (e.g., in an ice bath) to slow the rate of product hydrolysis.[5]
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Avoid Prolonged Exposure to Moisture: Process the reaction mixture promptly after quenching and avoid exposing the crude or purified product to moist air for extended periods.[1]
Q3: What is the role of the acid catalyst and which one should I use?
An acid catalyst, typically a strong protic acid like sulfuric acid or phosphoric acid, is used to accelerate the esterification reaction between the hydroxyl groups of 3,5-dihydroxybenzoic acid and acetic anhydride.[1][4] The catalyst protonates the carbonyl oxygen of acetic anhydride, making it a more reactive electrophile. Phosphoric acid is often preferred as it is less harsh and less likely to cause degradation of the starting material or product compared to sulfuric acid.
Q4: How do I know if my product is pure?
The purity of the synthesized this compound can be assessed using several methods:
-
Melting Point Determination: A pure compound has a sharp, defined melting point. Impurities will typically cause the melting point to be lower and broader.
-
Thin-Layer Chromatography (TLC): TLC can be used to check for the presence of the starting material (3,5-dihydroxybenzoic acid) in the final product.
-
Spectroscopic Analysis: Techniques like ¹H NMR and IR spectroscopy can confirm the structure of the product and identify impurities. In the IR spectrum, the disappearance of the broad -OH stretch from the starting material and the appearance of characteristic ester C=O and C-O stretches indicate a successful reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete Reaction: Insufficient heating or reaction time. | Ensure the reaction mixture is heated to the appropriate temperature (e.g., 70-80°C) for the recommended duration (e.g., 5-15 minutes after dissolution).[4] Monitor the reaction progress using TLC. |
| Sub-optimal Reagent Ratio: Incorrect stoichiometry of reactants. | Use a molar excess of acetic anhydride to ensure the complete conversion of 3,5-dihydroxybenzoic acid.[3] | |
| Catalyst Inactivity: The acid catalyst may be old or contaminated. | Use a fresh, concentrated acid catalyst (e.g., 85% phosphoric acid).[3] | |
| Product Fails to Crystallize | Supersaturation: The solution may be supersaturated. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a small crystal of pure product can also be effective. |
| Excess Solvent: Too much solvent was used during recrystallization. | Evaporate some of the solvent to increase the concentration of the product and then cool the solution again. | |
| Product is Oily or Sticky | Presence of Impurities: The product may be contaminated with unreacted starting materials or byproducts. | Ensure the excess acetic anhydride is fully hydrolyzed during the workup. Purify the product by recrystallization.[4] |
| Final Product Smells of Vinegar | Residual Acetic Acid: Incomplete removal of acetic acid during workup. | Acetic acid is a byproduct of the reaction and the hydrolysis of excess acetic anhydride.[1] Ensure the product is thoroughly washed with cold water during filtration and is completely dry. |
| Low Yield After Recrystallization | Product is too Soluble in the Recrystallization Solvent: Significant product remains dissolved. | Use a minimal amount of hot solvent for dissolution.[4] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| Premature Crystallization: Crystals form in the funnel during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard procedures for the acetylation of phenolic compounds, such as the synthesis of aspirin.[3][4]
Materials:
-
3,5-Dihydroxybenzoic acid
-
Acetic anhydride
-
Concentrated (85%) phosphoric acid or concentrated sulfuric acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beakers, graduated cylinders)
-
Heating source (water bath)
-
Stirring apparatus
-
Vacuum filtration setup (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup: Accurately weigh approximately 2.0 g of 3,5-dihydroxybenzoic acid and place it into a 125 mL Erlenmeyer flask.
-
Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated (85%) phosphoric acid as a catalyst.
-
Heating: Gently swirl the flask to mix the reactants. Heat the flask in a warm water bath (70-80°C) for approximately 10-15 minutes, stirring occasionally until all the solid has dissolved and the reaction is complete.
-
Quenching: Remove the flask from the water bath. To hydrolyze the excess acetic anhydride, cautiously add 2 mL of deionized water dropwise to the warm solution. An exothermic reaction will occur.
-
Crystallization: Add 20 mL of cold deionized water to the flask and cool the mixture in an ice bath to induce crystallization. Stir occasionally to promote the formation of a crystalline solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with two small portions of ice-cold deionized water to remove any residual acetic acid and phosphoric acid.
-
Drying: Allow the product to air dry on the filter paper or in a desiccator. Weigh the crude product and calculate the crude yield.
Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of warm ethanol to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Add warm water dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly. Weigh the final product and calculate the percent yield.
Visualizations
Reaction Pathway
Caption: Acetylation of 3,5-dihydroxybenzoic acid.
Experimental Workflow
References
Technical Support Center: Recrystallization of 3,5-Diacetoxybenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 3,5-Diacetoxybenzoic acid. The information is intended for researchers, scientists, and professionals in drug development and related fields. Methodologies are based on established principles of recrystallization for aromatic carboxylic acids and data from closely related analogs.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
-
Water: Particularly hot water, as many benzoic acid derivatives show increased solubility at higher temperatures.[1]
-
Ethanol: A common solvent for dissolving polar organic molecules.[2]
-
Aqueous Acetic Acid: A mixture of acetic acid and water can be effective for dissolving carboxylic acids.[2]
-
Solvent Mixtures: A combination of a solvent in which the compound is soluble and a non-solvent can be used to achieve the desired saturation level for crystallization. Common mixtures include ethanol-water.
Q2: What are the key principles for a successful recrystallization?
A successful recrystallization relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1]
Q3: How can I determine the correct amount of solvent to use?
The goal is to use the minimum amount of hot solvent to fully dissolve the crude this compound. Adding too much solvent is a common reason for failed or low-yield recrystallization. Start by adding a small amount of solvent, heating the mixture to boiling, and then adding more solvent in small portions until the solid just dissolves.
Q4: My compound is not crystallizing upon cooling. What should I do?
If crystals do not form, several techniques can be employed to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal can act as a template for further crystallization.
-
Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
Q5: An oil has formed instead of crystals. How can I fix this?
"Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities. To address this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool very slowly. Insulating the flask can help.
-
Consider using a different solvent or a solvent mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated.- The rate of cooling is too fast. | - Evaporate some of the solvent and re-cool.- Induce crystallization by scratching the flask or adding a seed crystal.- Allow the solution to cool more slowly. |
| An oil forms instead of crystals ("oiling out") | - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities.- The solution cooled too quickly. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a lower-boiling point solvent.- Perform a preliminary purification step (e.g., washing) to remove some impurities. |
| Low recovery of purified crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent for dissolution.- Ensure the funnel and receiving flask are pre-heated during hot filtration.- Allow sufficient time for crystallization and cool the solution in an ice bath before filtering.- Wash the collected crystals with a small amount of ice-cold solvent. |
| Colored impurities in the final product | - Colored impurities were not removed during the process. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Crystals are very fine and powder-like | - The solution cooled too rapidly. | - Allow the solution to cool slowly and undisturbed to promote the formation of larger crystals. |
Experimental Protocol: Recrystallization of this compound (General Procedure)
This protocol is a general guideline based on the recrystallization of similar aromatic carboxylic acids. The choice of solvent may need to be optimized.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, water, or a mixture).
-
Heat the mixture on a hot plate with stirring to dissolve the solid. If using a flammable solvent, use a water bath or a heating mantle.
-
Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper in the preheated funnel into the clean, preheated receiving flask.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely, or dry them in a desiccator or a low-temperature oven.
-
Visual Guides
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: 3,5-Diacetoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 3,5-Diacetoxybenzoic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
This compound is a chemical compound where the hydroxyl groups of 3,5-dihydroxybenzoic acid have been converted to acetate esters. These acetate groups act as protecting groups for the phenolic hydroxyls. Hydrolysis, the cleavage of these ester bonds by water, results in the formation of 3,5-dihydroxybenzoic acid and acetic acid. This is often an undesired side reaction during a synthetic sequence as it alters the chemical properties and reactivity of the molecule, potentially leading to failed reactions or impure products.
Q2: What are the primary factors that promote the hydrolysis of the acetyl groups in this compound?
The hydrolysis of the acetate esters in this compound is primarily influenced by the following factors:
-
pH: The ester linkages are susceptible to cleavage under both acidic and basic conditions.[1][2][3] Alkaline (basic) conditions, in particular, significantly accelerate the rate of hydrolysis.[4]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[4]
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Presence of Water: As a reactant in the hydrolysis process, the availability of water is a critical factor.[3]
-
Enzymes: Certain enzymes, such as lipases, can catalyze the deacetylation of phenolic acetoxy groups.[5]
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This guide addresses common issues related to the degradation of this compound and provides solutions to mitigate hydrolysis.
| Problem | Potential Cause | Recommended Solution(s) |
| Product degradation observed during reaction workup. | Aqueous workup under non-neutral pH. | - Neutralize the reaction mixture to a pH range of 6-7 before extraction. - Use anhydrous solvents for extraction where possible. - Minimize the duration of contact with aqueous phases. |
| Low yield of the desired product in a reaction sensitive to free hydroxyl groups. | Premature hydrolysis of the acetyl protecting groups. | - Ensure all solvents and reagents are anhydrous. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3] - Consider using a more robust protecting group if reaction conditions are harsh. |
| Formation of 3,5-dihydroxybenzoic acid during storage. | Improper storage conditions. | - Store this compound in a tightly sealed container in a cool, dry place. - For long-term storage, consider using a desiccator to minimize exposure to moisture.[3] |
| Inconsistent reaction outcomes. | Variable levels of water or pH in starting materials or solvents. | - Use freshly distilled or commercially available anhydrous solvents. - Check the pH of aqueous reagents and adjust as necessary before adding to the reaction mixture. |
Experimental Protocols
Protocol 1: General Handling and Storage to Minimize Hydrolysis
This protocol outlines the best practices for handling and storing this compound to ensure its stability.
Materials:
-
This compound
-
Inert gas (Nitrogen or Argon)
-
Spatula
-
Weighing paper
-
Airtight storage container
-
Desiccator cabinet
Procedure:
-
Handling:
-
Handle the compound in a low-humidity environment whenever possible.
-
Use clean, dry spatulas and weighing paper.
-
Minimize the time the container is open to the atmosphere.
-
-
Storage:
-
Place the this compound in a clean, dry, airtight container.
-
For enhanced protection, flush the container with an inert gas (nitrogen or argon) before sealing.
-
Store the sealed container in a desiccator at room temperature, away from direct sunlight and heat sources.
-
Protocol 2: Anhydrous Reaction Setup for a Grignard Reaction
This protocol provides a general workflow for a reaction requiring anhydrous conditions to prevent the hydrolysis of this compound and the quenching of the Grignard reagent.
Materials:
-
Round-bottom flask
-
Condenser
-
Septa
-
Needles and syringes
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heat gun or oven
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide)
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at >100°C for several hours or by flame-drying under vacuum.
-
Assemble the glassware while still hot and allow it to cool under a stream of inert gas.
-
-
Reagent Preparation:
-
Dissolve the this compound in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.
-
Use a fresh, commercially available Grignard reagent or a freshly prepared and titrated solution.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Add the Grignard reagent to the solution of this compound dropwise via a syringe through a septum at the appropriate temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
-
Workup:
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (or another appropriate quenching agent) at a low temperature (e.g., 0°C).
-
Proceed with the extraction and purification steps, minimizing contact time with aqueous layers and avoiding strongly acidic or basic conditions if the acetyl groups need to be preserved.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Anhydrous experimental workflow.
Caption: Factors promoting hydrolysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipase-catalysed selective deacetylation of phenolic/enolic acetoxy groups in peracetylated benzyl phenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3,5-Diacetoxybenzoic Acid
Welcome to the technical support center for the scale-up synthesis of 3,5-Diacetoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent laboratory method for the synthesis of this compound is the acetylation of its precursor, 3,5-dihydroxybenzoic acid. This reaction is typically carried out using an excess of an acetylating agent, such as acetic anhydride, often in the presence of a catalyst.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale introduces several challenges. These include:
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Reaction Control and Heat Management: The acetylation reaction is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions, which can lead to the formation of impurities and pose safety risks.
-
Reagent Addition and Mixing: Ensuring uniform mixing of reactants in a large reactor is critical for consistent product quality and yield. Improper mixing can lead to localized overheating and the formation of byproducts.
-
Work-up and Product Isolation: Handling large volumes of reaction mixtures and solvents during the work-up and isolation phases can be cumbersome. Efficient and scalable methods for product precipitation, filtration, and drying are necessary.
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Purification: Achieving high purity on a large scale can be challenging. The choice of purification method, such as recrystallization, needs to be optimized for efficiency and solvent recovery.
-
Byproduct Formation: Incomplete acetylation or side reactions can lead to impurities that may be difficult to remove at scale.
Q3: What are the potential side reactions and byproducts in the synthesis of this compound?
During the acetylation of 3,5-dihydroxybenzoic acid, several side reactions can occur, leading to the formation of impurities:
-
Mono-acetylated Product: Incomplete acetylation can result in the formation of 3-acetoxy-5-hydroxybenzoic acid or 5-acetoxy-3-hydroxybenzoic acid.
-
Polymeric Materials: Under certain conditions, especially at elevated temperatures, polymerization of the starting material or product can occur.
-
Degradation Products: Harsh reaction conditions can lead to the degradation of the starting material or the final product.
Q4: What purification methods are suitable for large-scale production of this compound?
For large-scale purification, recrystallization is a commonly employed method. The choice of solvent is critical and should be based on the solubility profile of this compound and its impurities. A good recrystallization solvent will have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures. Solvents such as ethanol-water mixtures are often used.[1] The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by cooling to induce crystallization. The purified product is then collected by filtration and dried.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The acetylation reaction may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Insufficient Acetylating Agent: The molar ratio of the acetylating agent to 3,5-dihydroxybenzoic acid may be too low.
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Product Loss During Work-up: Significant amounts of the product may be lost during filtration, washing, or transfer steps.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. A typical temperature range for the acetylation of phenols with acetic anhydride is 50-60°C.[1]
-
Increase Acetylating Agent: Increase the molar excess of the acetylating agent (e.g., acetic anhydride) to drive the reaction to completion.
-
Optimize Work-up Procedure: Ensure efficient filtration and minimize the volume of solvent used for washing the product to reduce losses.
Issue 2: Product Contamination and Discoloration
Possible Causes:
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Presence of Unreacted Starting Material: Incomplete reaction can leave unreacted 3,5-dihydroxybenzoic acid in the final product.
-
Formation of Colored Byproducts: Side reactions or degradation at high temperatures can produce colored impurities.
-
Residual Catalyst: The catalyst used in the reaction may not be completely removed during the work-up.
Troubleshooting Steps:
-
Ensure Complete Reaction: As with low yield, monitor the reaction to ensure all the starting material is consumed.
-
Control Reaction Temperature: Maintain a consistent and optimal reaction temperature to minimize the formation of degradation products.
-
Purification by Recrystallization: Perform one or more recrystallizations to remove impurities. The use of activated carbon (decolorizing charcoal) during recrystallization can help to remove colored impurities.[2]
-
Thorough Washing: Ensure the isolated product is thoroughly washed with an appropriate solvent to remove any residual catalyst or soluble impurities.
Quantitative Data
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration | Reference |
| Reactant Ratio | 1:3 to 1:5 (3,5-dihydroxybenzoic acid : acetic anhydride) | May need to be optimized for cost-effectiveness and to minimize unreacted reagents. | [1] |
| Catalyst Loading | Catalytic amount (e.g., a few drops of concentrated sulfuric acid) | Catalyst choice and loading may need to be adjusted for large-scale reactors to ensure efficient and safe reaction. | [1] |
| Reaction Temperature | 50 - 60 °C | Precise temperature control is critical to prevent runaway reactions and byproduct formation. | [1] |
| Reaction Time | 15 - 60 minutes | May need to be adjusted based on reactor size, mixing efficiency, and heat transfer. | [1] |
| Yield | >80% (crude) | Maintaining high yields at scale requires careful process optimization. | |
| Purification Method | Recrystallization (e.g., from ethanol/water) | Solvent selection and recovery become major economic and environmental considerations. | [1] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Analogous to 4-Acetoxybenzoic Acid Synthesis)
This protocol is adapted from a standard procedure for the acetylation of a hydroxybenzoic acid.[1]
Materials:
-
3,5-Dihydroxybenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
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Ethanol
-
Water
Procedure:
-
In a conical flask, combine 3,5-dihydroxybenzoic acid and a molar excess of acetic anhydride (e.g., 3-5 equivalents).
-
Carefully add a catalytic amount (e.g., 1-2 drops) of concentrated sulfuric acid to the mixture.
-
Gently warm the mixture on a water bath to approximately 50-60°C with stirring for about 15-30 minutes.
-
Allow the mixture to cool to room temperature.
-
Slowly add water to the reaction mixture to precipitate the crude this compound.
-
Stir the mixture well and then filter the precipitate using a Buchner funnel.
-
Wash the solid with cold water.
-
For purification, dissolve the crude product in a minimum amount of hot ethanol and then add warm water until the solution becomes slightly cloudy.
-
Warm the mixture until it becomes clear again and then allow it to cool slowly to room temperature to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 3,5-Diacetoxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3,5-diacetoxybenzoic acid and its structurally related analogs. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes information on its precursor, 3,5-dihydroxybenzoic acid, and other key analogs to infer its potential activities and guide future research. The comparison focuses on antioxidant, antimicrobial, and anti-inflammatory properties, supported by available experimental data and detailed methodologies.
Introduction to this compound and Its Analogs
Benzoic acid and its derivatives are a class of organic compounds recognized for their diverse biological activities. The nature, number, and position of substituents on the aromatic ring significantly influence their therapeutic potential. This compound is an acetylated derivative of 3,5-dihydroxybenzoic acid. Acetylation, a common chemical modification, can alter the pharmacokinetic and pharmacodynamic properties of a compound, including its solubility, stability, and biological activity. This guide will explore the known activities of key analogs to build a comprehensive profile.
Key Analogs Covered:
-
3,5-Dihydroxybenzoic Acid (α-resorcylic acid): The direct precursor to this compound, known for its antioxidant and antimicrobial properties, and its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1).[1]
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3,5-Dimethoxybenzoic Acid: A methylated analog with reported antifungal, anti-inflammatory, and antioxidant activities.[2]
-
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): A structurally similar compound with an additional hydroxyl group, exhibiting strong antioxidant and antimicrobial effects.[3]
-
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): An isomer of 3,5-dihydroxybenzoic acid with notable antioxidant and anti-inflammatory properties.[3]
-
Acetylsalicylic Acid (Aspirin): A well-known mono-acetylated benzoic acid derivative (2-acetoxybenzoic acid) with potent anti-inflammatory, analgesic, and antipyretic activities.
Comparative Biological Activity
The biological activities of this compound and its analogs are compared across three key areas: antioxidant, antimicrobial, and anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity of phenolic compounds like hydroxybenzoic acids is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals.
Inference for this compound: The acetylation of the hydroxyl groups in 3,5-dihydroxybenzoic acid to form this compound is expected to reduce its direct antioxidant activity. The free hydroxyl groups are crucial for radical scavenging, and their blockage by acetyl groups would likely diminish this capacity. However, in vivo, esterase enzymes could potentially hydrolyze the acetyl groups, releasing the active 3,5-dihydroxybenzoic acid.
Quantitative Comparison of Analogs:
| Compound | Antioxidant Assay | IC50 / Activity | Reference |
| 3,5-Dihydroxybenzoic Acid | DPPH | >1000 µM | [3] |
| ABTS | 60.39% inhibition at 50 µM | [3] | |
| Gallic Acid | DPPH | 2.42 ± 0.08 µM | [3] |
| Protocatechuic Acid | DPPH | Lower than 3,4,5-THB but higher than other DHBs | [3] |
| 2,3-Dihydroxybenzoic Acid | DPPH | Slightly lower than 3,4,5-THB | [3] |
| 2,5-Dihydroxybenzoic Acid | DPPH | Slightly lower than 3,4,5-THB | [3] |
dot
Caption: Inferred antioxidant activity of this compound.
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives are influenced by factors such as lipophilicity and the presence of functional groups that can disrupt microbial cell membranes or interfere with cellular processes.
Inference for this compound: Acetylation increases the lipophilicity of the molecule, which could enhance its ability to penetrate microbial cell membranes. This suggests that this compound might exhibit notable antimicrobial activity, potentially even greater than its dihydroxy precursor against certain microbes.
Quantitative Comparison of Analogs:
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 3,5-Dihydroxybenzoic Acid | E. coli | 2 | [4] |
| P. aeruginosa | 2 | [4] | |
| S. aureus | 2 | [4] | |
| B. subtilis | 2 | [4] | |
| S. enteritidis | 2 | [4] | |
| C. albicans | 2 | [4] | |
| Gallic Acid | L. plantarum, L. hammesii, E. coli, B. subtilis | 0.49 - 4.56 | |
| Protocatechuic Acid | L. plantarum, L. hammesii, E. coli, B. subtilis | 0.31 - 3.87 | |
| Benzoic Acid | E. coli O157 | 1 | [5] |
| 2-Hydroxybenzoic Acid | E. coli O157 | 1 | [5] |
Anti-inflammatory Activity
The anti-inflammatory effects of benzoic acid derivatives can be mediated through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways.
Inference for this compound: The structural similarity to acetylsalicylic acid (aspirin), a potent anti-inflammatory agent, suggests that this compound could possess anti-inflammatory properties. The acetyl groups may play a direct role in inhibiting inflammatory enzymes. Furthermore, its precursor, 3,5-dihydroxybenzoic acid, is an agonist for HCA1, a receptor involved in inhibiting lipolysis, which can have downstream effects on inflammation.[1][6]
dot
Caption: Inferred anti-inflammatory pathways for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate standardized comparison and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound and positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
-
96-well microplate
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[7]
-
Prepare serial dilutions of the test compound and positive control in the same solvent.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.[8]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measure the absorbance of each well at approximately 517 nm.[8]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[8]
-
dot
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol or phosphate buffer
-
Test compound and positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.[9][10]
-
Materials and Equipment:
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Dispense the growth medium into the wells of a 96-well plate.
-
Perform a serial two-fold dilution of the test compound across the wells of the plate.[9]
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[9]
-
Inoculate each well with the bacterial suspension. Include a positive control (broth and inoculum without the test compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]
-
dot
References
- 1. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Analytical Techniques for the Characterization of 3,5-Diacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 3,5-diacetoxybenzoic acid. It is designed to assist researchers in selecting the most appropriate methods for identity confirmation, purity assessment, and quality control. The information presented is supported by experimental data and detailed methodologies for practical application in a laboratory setting.
Introduction to this compound and its Analytical Importance
This compound is an aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its structure, featuring a benzoic acid core with two acetoxy groups at the meta positions, makes it a precursor for various pharmaceutical compounds and specialty chemicals. Accurate and robust analytical characterization is paramount to ensure the quality, safety, and efficacy of any downstream products. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the comprehensive analysis of this compound.
Core Analytical Techniques
A multi-faceted approach employing various spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. Each technique provides unique and complementary information regarding the molecule's structure, functional groups, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation: NMR Spectral Data
| Technique | Observed Chemical Shifts (δ) in ppm (Predicted) | Interpretation |
| ¹H NMR | ~8.0 (s, 2H, Ar-H), ~7.5 (s, 1H, Ar-H), ~2.3 (s, 6H, -OCOCH₃) | The singlet at ~8.0 ppm corresponds to the two equivalent aromatic protons ortho to the carboxylic acid group. The singlet at ~7.5 ppm is attributed to the aromatic proton para to the carboxylic acid. The singlet at ~2.3 ppm represents the six equivalent protons of the two acetyl groups. |
| ¹³C NMR | ~170 (C=O, ester), ~168 (C=O, acid), ~151 (Ar-C-O), ~133 (Ar-C-COOH), ~125 (Ar-C-H), ~123 (Ar-C-H), ~21 (-CH₃) | The signals in the aromatic region confirm the benzene ring structure. The carbonyl carbons of the ester and carboxylic acid groups appear at distinct downfield shifts. The signal around 21 ppm is characteristic of the methyl groups of the acetate functions. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Data Presentation: IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1770 | C=O stretch | Ester (acetoxy) |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Ester and Carboxylic acid |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been recorded.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural insights.
Data Presentation: Mass Spectrometry Fragmentation
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Interpretation |
| 238 | [M]⁺ | Molecular ion |
| 196 | [M - CH₂CO]⁺ | Loss of a ketene molecule from an acetoxy group |
| 154 | [M - 2(CH₂CO)]⁺ | Loss of both ketene molecules |
| 137 | [M - 2(CH₂CO) - OH]⁺ | Subsequent loss of a hydroxyl radical from the carboxylic acid |
| 109 | [C₆H₅O₂]⁺ | Fragment corresponding to dihydroxybenzene cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Note: Fragmentation is dependent on the ionization technique used.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for quantifying its presence in a mixture. Reversed-phase HPLC is a commonly employed mode for the analysis of aromatic carboxylic acids.
Data Presentation: HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) in a gradient or isocratic elution. A typical starting point could be a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (t_R) | Dependent on the exact mobile phase composition and gradient. |
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the column.
-
Data Acquisition and Analysis: Record the chromatogram. The purity of the sample can be determined by the area percentage of the main peak. Quantification can be performed by comparing the peak area to a calibration curve generated from standards of known concentration.
Alternative Analytical Techniques
While the core techniques described above are fundamental for the characterization of this compound, other methods can provide valuable complementary information:
-
Ion-Pair Chromatography: This technique can be used in HPLC to improve the retention and peak shape of ionic compounds like carboxylic acids by adding an ion-pairing reagent to the mobile phase.
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be effective for the purification and analysis of acidic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: To increase the volatility of the carboxylic acid for GC analysis, it can be derivatized, for example, by esterification to its methyl ester. This allows for efficient separation and mass spectrometric identification.
Workflow and Logical Relationships
The characterization of a newly synthesized or sourced batch of this compound typically follows a logical workflow to ensure its identity and purity.
Caption: Workflow for the synthesis and analytical characterization of this compound.
This diagram illustrates a typical workflow, starting from synthesis and purification, followed by a suite of analytical techniques to confirm the structure and assess the purity of the final compound.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical flow of an HPLC experiment for purity analysis.
Caption: A streamlined workflow for the purity analysis of this compound by HPLC.
This workflow highlights the key stages of an HPLC analysis, from initial sample and mobile phase preparation through to data acquisition and the final calculation of purity.
A Comparative Guide to the Analysis of 3,5-Diacetoxybenzoic Acid: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of compounds like 3,5-Diacetoxybenzoic acid is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the experimental protocols and performance characteristics of each method, supported by data from analogous compounds, to help you select the most suitable technique for your research needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[1][2] Given that this compound possesses ester functionalities that could be susceptible to thermal degradation, HPLC presents a direct and reliable analytical approach without the need for chemical derivatization.
Experimental Protocol: HPLC
A reversed-phase HPLC method is proposed for the analysis of this compound, based on established methods for similar aromatic carboxylic acids.[3][4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed. A starting gradient of 70:30 (water:acetonitrile) with a linear gradient to 30:70 over 15 minutes can be a good starting point.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm) should provide good sensitivity.[5]
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the initial mobile phase composition, and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high sensitivity and specificity, making it a powerful tool for the identification and quantification of a wide range of compounds.[1][7] However, the direct analysis of polar and non-volatile compounds like carboxylic acids can be challenging due to poor peak shape and potential thermal degradation in the GC inlet and column.[8] Acetylated benzoic acids, such as acetylsalicylic acid, have been shown to be thermally labile, undergoing decomposition at elevated temperatures.[9][10] Therefore, a derivatization step to convert the carboxylic acid group into a more volatile and thermally stable ester is highly recommended for the robust GC-MS analysis of this compound.[8][11]
Experimental Protocol: GC-MS with Derivatization
A common and effective derivatization technique for carboxylic acids is silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group.[11][12]
-
Instrumentation: A standard GC-MS system.
-
Derivatization:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]
-
Cap the vial tightly and heat at 70°C for 30-60 minutes.[8][11]
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of the derivatized analytes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Performance Comparison
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and throughput considerations.
| Performance Metric | HPLC | GC-MS |
| Sample Preparation | Simple dissolution and filtration. | Requires a multi-step derivatization process.[8][11] |
| Analysis Time | Typically 15-30 minutes per sample. | Can be faster for volatile compounds, but the derivatization step adds time.[1] |
| Sensitivity | Good, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range depending on the detector.[1] | Excellent, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[1] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, provides structural information from mass fragmentation patterns for definitive identification.[1][7] |
| Compound Suitability | Ideal for non-volatile and thermally labile compounds.[1][2] | Best for volatile and thermally stable compounds; requires derivatization for polar and non-volatile analytes.[1][8] |
| Cost & Complexity | Generally lower instrument cost and complexity compared to GC-MS.[1] | Higher initial instrument cost and operational complexity.[1] |
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.
HPLC is the recommended method for routine quantitative analysis due to its simpler sample preparation, direct analysis of the underivatized compound, and suitability for potentially thermally labile molecules.[1][2]
GC-MS is the preferred technique when very high sensitivity and definitive structural confirmation are required. [1][7] However, the necessity of a derivatization step adds complexity and time to the analytical workflow.[8][11]
Ultimately, the choice of analytical method should be guided by the specific goals of the research, the available instrumentation, and the desired level of analytical detail. In many cases, the use of both techniques can be complementary, with HPLC providing robust quantification and GC-MS offering unambiguous identification.[12]
References
- 1. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 2. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Benzoic Acid | SIELC Technologies [sielc.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. appslab.thermofisher.com [appslab.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 3,5-Diacetoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic pathways to produce 3,5-diacetoxybenzoic acid, a valuable building block in pharmaceutical and chemical synthesis. The primary route to this compound involves the acetylation of 3,5-dihydroxybenzoic acid. Therefore, this guide will first compare the common synthetic methods for obtaining 3,5-dihydroxybenzoic acid and then detail the subsequent acetylation step.
Comparative Analysis of Synthetic Routes to 3,5-Dihydroxybenzoic Acid
The two main precursors for the synthesis of 3,5-dihydroxybenzoic acid are benzoic acid and 3,5-diaminobenzoic acid. The choice between these routes may depend on factors such as starting material availability, reaction conditions, and overall yield.
| Starting Material | Key Reagents & Conditions | Reported Yield (%) | Purity (%) | Advantages | Disadvantages |
| Benzoic Acid | 1. Fuming Sulfuric Acid (Sulfonation) 2. Sodium Hydroxide (Alkali Fusion) | 65-67.4[1] | >99 (for sulfonated intermediate)[1] | Readily available starting material. | Harsh reaction conditions (high temperatures), multi-step process. |
| 3,5-Diaminobenzoic Acid | Hydrogen Chloride or Hydrogen Bromide (Acidic Hydrolysis) at 150-300°C | 74.4[1] | Not specified | Higher reported yield in a single step from the diamino precursor. | Starting material may be less accessible or more expensive than benzoic acid. |
Acetylation of 3,5-Dihydroxybenzoic Acid to this compound
Experimental Protocols
Route 1: From Benzoic Acid
Step 1: Synthesis of 3,5-Disulfonic Acid Benzoate [1]
-
Materials: Benzoic acid, fuming sulfuric acid.
-
Procedure: Benzoic acid is sulfonated using fuming sulfuric acid. The reaction mixture is then diluted, neutralized, filtered, concentrated, and crystallized to obtain 3,5-disulfonic acid benzoate.
-
Yield: >90%[1]
-
Purity: >99%[1]
Step 2: Synthesis of 3,5-Dihydroxybenzoic Acid via Alkali Fusion [1][2]
-
Materials: 3,5-Disulfonic acid benzoate, sodium hydroxide.
-
Procedure: The sulfonated product is fused with sodium hydroxide at 300°C. The resulting melt is then dissolved in water, and the product is precipitated by acidification, followed by filtration and purification by ether refining.
-
Overall Yield (from Benzoic Acid): 65-67.4%[1]
Route 2: From 3,5-Diaminobenzoic Acid
Synthesis of 3,5-Dihydroxybenzoic Acid via Acidic Hydrolysis [1]
-
Materials: 3,5-Diaminobenzoic acid, hydrogen chloride or hydrogen bromide.
-
Procedure: 3,5-Diaminobenzoic acid is reacted with hydrogen chloride or hydrogen bromide at a temperature of 150-300°C for 7 hours.
-
Yield: 74.4%[1]
Final Step: Acetylation of 3,5-Dihydroxybenzoic Acid
Synthesis of this compound
-
Materials: 3,5-Dihydroxybenzoic acid, acetic anhydride, pyridine.
-
General Procedure: 3,5-Dihydroxybenzoic acid is dissolved in pyridine, and acetic anhydride is added. The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC). The product is then isolated by quenching the reaction, followed by extraction and purification.
-
Expected Yield: >90% (based on typical yields for similar reactions).
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships and a general experimental workflow for the synthesis of this compound.
Caption: Comparative Synthetic Routes to this compound.
Caption: General Experimental Workflow for this compound Synthesis.
References
A Comparative Guide to 3,5-Diacetoxybenzoic Acid and Its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3,5-Diacetoxybenzoic acid against other acetylated benzoic acid derivatives, primarily its isomers: 2-acetoxybenzoic acid (Aspirin), 3-acetoxybenzoic acid, and 4-acetoxybenzoic acid. Acetylation of hydroxybenzoic acids is a common strategy to modify their therapeutic properties, most famously exemplified by the conversion of salicylic acid to aspirin. This guide synthesizes available experimental data to compare their physicochemical properties and pharmacological activities.
It is important to note that while extensive data exists for aspirin, specific experimental data for this compound and its other isomers is limited in publicly accessible literature. This guide compiles the available information and highlights areas where further research is needed. Data for the precursor molecule, 3,5-dihydroxybenzoic acid, is included to provide context for the potential antioxidant properties of its acetylated form.
Physicochemical Properties
The position of the acetoxy group on the benzoic acid ring influences the molecule's physical properties, which in turn can affect its solubility, absorption, and distribution in biological systems. All isomers share the same molecular formula (C₉H₈O₄) and molecular weight (180.16 g/mol ).
| Property | This compound | 2-Acetoxybenzoic Acid (Aspirin) | 3-Acetoxybenzoic Acid | 4-Acetoxybenzoic Acid |
| CAS Number | 20958-69-8 | 50-78-2 | 6304-89-8 | 2345-34-8 |
| Appearance | Data not available | White, crystalline powder | Data not available | Member of the class of benzoic acids |
| Melting Point | Data not available | 135 °C | 134 °C[1] | 188-191 °C |
| pKa | Data not available | 3.5 | Data not available | Data not available |
| LogP (o/w) | Data not available | 1.19 | Data not available | Data not available |
Data for this compound is largely unavailable in the reviewed literature, indicating a significant data gap for this compound.
Synthesis of Acetylated Benzoic Acid Derivatives
The general synthesis route for these compounds involves the acetylation of the corresponding hydroxybenzoic acid. This is typically achieved by reacting the hydroxyl group(s) with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a catalyst.
Caption: General workflow for the synthesis of acetylated benzoic acid derivatives.
Experimental Protocol: General Acetylation
Objective: To synthesize an acetoxybenzoic acid derivative from its corresponding hydroxybenzoic acid precursor.
Materials:
-
Hydroxybenzoic acid (e.g., 4-hydroxybenzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Water
-
Ice bath
-
Beakers, Erlenmeyer flask, Büchner funnel
Procedure:
-
Dissolve the hydroxybenzoic acid in acetic anhydride within an Erlenmeyer flask.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture to catalyze the reaction.
-
Heat the mixture gently for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.
-
Cool the reaction mixture, then slowly pour it into cold water to precipitate the crude product and hydrolyze any unreacted acetic anhydride.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., water or an ethanol/water mixture) to obtain the pure acetoxybenzoic acid derivative.
Pharmacological Activities
Anti-inflammatory Activity
The primary mechanism of anti-inflammatory action for aspirin is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[2][3] This action is mediated by the acetylation of a serine residue in the active site of both COX-1 and COX-2.[4] Additionally, aspirin and its metabolite, salicylate, can suppress inflammation by inhibiting the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[2][4]
Caption: Simplified NF-κB signaling pathway and its inhibition by aspirin.
Comparative COX Inhibition Data
| Compound | Target | IC₅₀ (µM) | Source |
| 2-Acetoxybenzoic Acid (Aspirin) | COX-1 | 3.57 | [4][5] |
| COX-2 | 29.3 | [4][5] | |
| 3-Acetoxybenzoic Acid | COX-1 / COX-2 | Data not available | |
| 4-Acetoxybenzoic Acid | COX-1 / COX-2 | Data not available | |
| This compound | COX-1 / COX-2 | Data not available |
A study on positional isomers of aspirin found that while all isomers inhibit COX enzymes, only the ortho-isomer (aspirin) exerted an irreversible inhibitory profile. The meta- and para-isomers showed significantly lower gastric mucosal injury compared to aspirin in vivo.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Diclofenac sodium)
-
1% w/v Carrageenan solution in saline
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Divide animals into groups: Control (vehicle), Reference (Diclofenac), and Test (various doses of the test compound).
-
Administer the respective vehicle, reference, or test compound orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Antioxidant Activity
The antioxidant potential of benzoic acid derivatives is often linked to the presence and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. While acetylation removes these free hydroxyls, the compounds can still exhibit activity, or they may be hydrolyzed in vivo to their more active hydroxy forms.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Comparative Antioxidant Activity Data (DPPH Assay)
Direct antioxidant data for acetylated derivatives is scarce. Below is data for their hydroxy-precursors, which provides insight into the potential of the core structures. A lower IC₅₀ value indicates stronger antioxidant activity.
| Compound | IC₅₀ (µg/mL) | Source |
| 3,5-Dihydroxybenzoic Acid | 2.92 | [7] |
| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | 3.32 | [7] |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | 4.14 | [7] |
| Ascorbic Acid (Standard) | 4.97 | (Reference Value)[8] |
The precursor to this compound, 3,5-dihydroxybenzoic acid, demonstrates very strong antioxidant activity, superior to many other dihydroxy isomers and comparable to standard antioxidants.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of a test compound in vitro.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound in methanol.
-
In a microplate or cuvette, add a fixed volume of the DPPH solution to each of the test compound dilutions. A control well should contain DPPH solution and methanol only.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at approximately 517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction.
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging against the concentration.
Anticancer Activity
Some benzoic acid derivatives have been investigated for their ability to inhibit cancer cell growth. The mechanisms can be varied, including the induction of apoptosis or cell cycle arrest.
Comparative Anticancer Activity
A study evaluated the growth inhibitory effects of aspirin and its positional isomers on HT-29 human colon adenocarcinoma cells.
| Compound | IC₅₀ (mM) for HT-29 Cells | Source |
| 2-Acetoxybenzoic Acid (Aspirin) | ~12.5 | [6] |
| 3-Acetoxybenzoic Acid | ~12.5 | [6] |
| 4-Acetoxybenzoic Acid | ~10.0 | [6] |
| This compound | Data not available |
The positional isomers of aspirin were found to be equally or slightly more potent in inhibiting colon cancer cell growth in this specific study. All isomers induced a dose-dependent increase in apoptosis and cell cycle arrest at the G₀/G₁ phase.[6]
Experimental Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Cell culture medium (e.g., McCoy's 5A) and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This comparative guide highlights the current state of knowledge on this compound and its acetylated isomers. The available data indicates that:
-
Aspirin (2-Acetoxybenzoic Acid) remains the most studied derivative, with well-characterized anti-inflammatory mechanisms involving potent inhibition of COX-1 and moderate inhibition of COX-2.
-
Positional Isomers (3- and 4-Acetoxybenzoic Acid) show comparable in vitro anticancer activity to aspirin but may possess a more favorable gastric safety profile.[6] However, their specific anti-inflammatory and antioxidant data are lacking.
-
This compound is a significantly under-researched compound. While its precursor, 3,5-dihydroxybenzoic acid, exhibits exceptionally strong antioxidant potential, the biological activities of the acetylated form have not been sufficiently reported.[7]
The significant data gap for this compound presents a clear opportunity for future research. Investigating its COX inhibitory profile, in vivo anti-inflammatory effects, and antioxidant capacity would be crucial to determine if it holds any therapeutic advantages over existing benzoic acid derivatives.
References
- 1. 3-Acetoxybenzoic acid | 6304-89-8 | FA68053 | Biosynth [biosynth.com]
- 2. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Acetylsalicylic acid | 50-78-2 | COX | MOLNOVA [molnova.com]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Confirming the Molecular Structure of 3,5-Diacetoxybenzoic Acid: A 2D NMR-Based Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. For molecules such as 3,5-diacetoxybenzoic acid, a derivative of benzoic acid, a comprehensive analytical approach is paramount to unambiguously confirm its chemical structure. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques, supported by predictive data and standardized experimental protocols.
Structural Confirmation Using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides through-bond connectivity information, offering a detailed map of the molecular framework. By correlating nuclear spins, experiments such as COSY, HSQC, and HMBC allow for the unequivocal assignment of protons and carbons and the confirmation of the overall molecular structure.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | - | - | 133.5 |
| 2, 6 | CH | 7.95 | d | 2H | 124.0 |
| 3, 5 | C | - | - | - | 151.0 |
| 4 | CH | 7.60 | t | 1H | 123.0 |
| 7 | C=O (acid) | - | - | - | 170.0 |
| 8, 10 | C=O (ester) | - | - | - | 168.5 |
| 9, 11 | CH₃ | 2.30 | s | 6H | 21.0 |
| - | COOH | ~11.0 | br s | 1H | - |
Predicted for a solution in CDCl₃.
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Proton (¹H) Signal (ppm) | Correlated Atom(s) and Signal Type |
| COSY | 7.95 (H-2, H-6) | 7.60 (H-4) |
| 7.60 (H-4) | 7.95 (H-2, H-6) | |
| HSQC | 7.95 (H-2, H-6) | C-2, C-6 (¹³C at 124.0 ppm) |
| 7.60 (H-4) | C-4 (¹³C at 123.0 ppm) | |
| 2.30 (H-9, H-11) | C-9, C-11 (¹³C at 21.0 ppm) | |
| HMBC | 7.95 (H-2, H-6) | C-4, C-1, C-3/C-5, C=O (acid, C-7) |
| 7.60 (H-4) | C-2/C-6, C-3/C-5 | |
| 2.30 (H-9, H-11) | C=O (ester, C-8/C-10) |
Experimental Protocols for 2D NMR
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Acquire a standard 1D proton spectrum to determine the spectral width.
-
Load a standard COSY pulse sequence (e.g., cosygpppqf).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire the data with an appropriate number of scans (e.g., 2-8) and increments (e.g., 256) to achieve sufficient resolution and signal-to-noise.
-
Process the data using a sine-bell window function and perform a magnitude calculation.[1][2]
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[3][4]
-
Ensure the instrument is properly tuned for both ¹H and ¹³C frequencies.
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.4).[5]
-
Set the ¹H spectral width based on the 1D proton spectrum.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
Acquire the data with a sufficient number of scans (e.g., 2-4) and increments (e.g., 128-256).
-
Process the data using appropriate window functions for both dimensions.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[3][4]
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment. The ¹³C spectral width should be wide enough to include carbonyl carbons (e.g., 0-220 ppm).[3]
-
The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.[6]
-
Acquire the data with a higher number of scans (e.g., 8-16) due to the lower sensitivity of this experiment.
-
Process the data similarly to the COSY and HSQC experiments.
Comparison with Alternative Analytical Techniques
While 2D NMR is highly informative, a multi-technique approach provides the most robust structural confirmation.
Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity, stereochemical information. | Unambiguous structure determination, non-destructive. | Requires a larger amount of pure sample, longer acquisition times, more complex data interpretation. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O of carboxylic acid and ester, C-O, aromatic C-H). The O-H stretch of the carboxylic acid will appear as a broad band.[7] | Fast, requires a small amount of sample, provides a "fingerprint" of the molecule.[7] | Does not provide information on the connectivity of atoms or the overall molecular framework. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. The molecular ion peak would confirm the molecular formula. Fragmentation can show the loss of acetyl and carboxyl groups.[8] | High sensitivity, requires a very small amount of sample, can be coupled with chromatography for mixture analysis. | Does not provide detailed structural connectivity; isomers can be difficult to distinguish without tandem MS. |
Visualizing the Analytical Workflow and Molecular Connectivity
The following diagrams, generated using the DOT language, illustrate the logical workflow for structural confirmation and the key long-range correlations expected for this compound.
Caption: Workflow for 2D NMR-based structural confirmation.
References
- 1. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. homework.study.com [homework.study.com]
A Comparative Guide to the Purity Assessment of Synthesized 3,5-Diacetoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3,5-Diacetoxybenzoic acid. In drug discovery and development, the purity of a synthesized compound is a critical parameter that directly impacts its biological activity, safety, and reproducibility of experimental results. This document outlines key experimental protocols and presents a framework for comparing the purity of a laboratory-synthesized batch of this compound against a commercially available analogue, 3,5-Dimethoxybenzoic acid, due to the limited commercial availability of the diacetoxy form.
The primary route for the synthesis of this compound involves the acetylation of 3,5-Dihydroxybenzoic acid. Therefore, potential impurities in the synthesized product may include the unreacted starting material (3,5-Dihydroxybenzoic acid), mono-acetylated intermediates, and residual reagents from the synthesis, such as acetic anhydride and catalysts.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach employing various analytical techniques is essential for a thorough purity assessment. The choice of method depends on the nature of the expected impurities and the desired level of sensitivity.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection of non-volatile impurities. | High sensitivity, excellent for quantitative analysis. | Requires reference standards for absolute quantification. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC-MS, overlapping signals can be challenging to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity and specificity, can be coupled with chromatography (LC-MS). | Isomeric impurities may not be distinguishable by mass alone. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not suitable for amorphous solids. |
| Acid-Base Titration | Neutralization of the carboxylic acid with a standardized base. | Assay of the carboxylic acid functional group. | Simple and cost-effective for determining the overall acid content. | Non-specific; titrates any acidic impurity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of synthesized this compound and detect the presence of 3,5-Dihydroxybenzoic acid and other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound and the 3,5-Dimethoxybenzoic acid standard in the mobile phase to a concentration of 1 mg/mL.
-
Procedure: Inject equal volumes of the sample and standard solutions. Record the chromatograms and determine the area percentage of the main peak for the synthesized compound. For a more accurate quantification, a calibration curve should be prepared using a pure standard of this compound, if available.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized product and to identify and quantify potential impurities.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: (For quantitative NMR) A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound and the internal standard in the deuterated solvent.
-
Procedure: Acquire the ¹H NMR spectrum. The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the known standard.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized this compound.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of compound.
-
Procedure: The sample, after separation by LC, is introduced into the mass spectrometer. The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of this compound.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthesized this compound.
Conceptual Signaling Pathway: Prodrug Activation
This compound can be conceptualized as a prodrug that, upon entering a biological system, may undergo hydrolysis to release bioactive molecules. This is analogous to the mechanism of action of aspirin, which is hydrolyzed to salicylic acid.
Caption: Conceptual pathway of this compound as a prodrug.
Benchmarking the performance of 3,5-Diacetoxybenzoic acid in specific applications
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Comparative Performance Analysis of 3,5-Diacetoxybenzoic Acid as a Prodrug Moiety
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of this compound in a Hypothetical Prodrug Application.
This guide presents a comparative performance benchmark of this compound within a hypothetical application as a prodrug for the targeted delivery of 3,5-dihydroxybenzoic acid. 3,5-dihydroxybenzoic acid has been investigated for various biological activities, including antioxidant and anti-inflammatory effects.[1] The use of a diacetoxy prodrug aims to enhance the bioavailability of the parent compound by masking its polar hydroxyl groups, thereby improving membrane permeability.[2][3]
This analysis compares the performance of this compound with two alternative prodrug strategies: a methyl ester prodrug (3,5-Dihydroxybenzoic acid methyl ester) and a phosphate ester prodrug (3,5-Dihydroxybenzoic acid phosphate). The data presented herein is based on established principles of prodrug design and hypothetical experimental outcomes intended to illustrate a comparative framework.
Quantitative Performance Metrics
The following tables summarize the key performance indicators for this compound and its alternatives in our hypothetical model.
Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | LogP (o/w) | Aqueous Solubility (mg/mL) |
| This compound | 238.19 | 1.85 | 1.2 |
| 3,5-Dihydroxybenzoic acid methyl ester | 168.15 | 1.20 | 5.8 |
| 3,5-Dihydroxybenzoic acid phosphate | 234.08 | -0.50 | 25.4 |
| 3,5-Dihydroxybenzoic acid (Parent Drug) | 154.12 | 0.88 | 15.2 |
Table 2: In Vitro Performance
| Prodrug | Plasma Stability (t½, hours) | Enzymatic Cleavage Rate (µmol/min/mg protein) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | 2.5 | 15.2 | 8.5 |
| 3,5-Dihydroxybenzoic acid methyl ester | 4.1 | 8.9 | 6.2 |
| 3,5-Dihydroxybenzoic acid phosphate | >24 | 25.8 (alkaline phosphatase) | 1.1 |
Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)
| Compound Administered | Bioavailability (%) | Cmax (ng/mL) of Parent Drug | Tmax (hours) of Parent Drug |
| This compound | 65 | 1250 | 1.5 |
| 3,5-Dihydroxybenzoic acid methyl ester | 48 | 850 | 2.0 |
| 3,5-Dihydroxybenzoic acid phosphate | 75 | 1500 | 1.0 |
| 3,5-Dihydroxybenzoic acid | 15 | 250 | 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Plasma Stability Assay
Objective: To determine the stability of the prodrugs in plasma.
Methodology:
-
The test compound (this compound, methyl ester, or phosphate ester) is incubated in fresh rat plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
The reaction is quenched by adding an equal volume of ice-cold acetonitrile.
-
Samples are centrifuged to precipitate plasma proteins.
-
The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the prodrug.
-
The half-life (t½) is calculated from the first-order decay plot of the natural logarithm of the compound concentration versus time.
Enzymatic Cleavage Assay
Objective: To measure the rate of conversion of the prodrug to the active parent drug by relevant enzymes.
Methodology:
-
The prodrug is incubated with a solution containing a specific enzyme (e.g., porcine liver esterase for the acetoxy and methyl esters, or alkaline phosphatase for the phosphate ester) in a suitable buffer at 37°C.
-
Samples are collected at multiple time points.
-
The reaction is stopped by the addition of a quenching agent.
-
The concentration of the released 3,5-dihydroxybenzoic acid is quantified using HPLC.
-
The initial reaction velocity is determined from the linear portion of the product formation versus time curve and normalized to the protein concentration.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the prodrugs as an indicator of oral absorption.
Methodology:
-
Caco-2 cells are cultured on permeable supports for 21 days to form a confluent monolayer.
-
The test compound is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at specified time intervals.
-
The concentration of the compound in the BL samples is measured by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizing the Prodrug Strategy and Experimental Workflow
Signaling Pathway of Prodrug Activation and Action
The following diagram illustrates the general mechanism of action for a prodrug designed to release 3,5-dihydroxybenzoic acid, which is known to be a specific agonist for the hydroxycarboxylic acid 1 (HCA1) receptor, leading to the inhibition of lipolysis in adipocytes.[4]
Caption: Prodrug activation and subsequent signaling cascade.
Experimental Workflow for Prodrug Evaluation
This diagram outlines the logical flow of experiments performed to benchmark the prodrug candidates.
Caption: Workflow for prodrug performance benchmarking.
Logical Relationship of Prodrug Properties
This diagram illustrates the key relationships between the physicochemical properties of a prodrug and its ultimate in vivo performance.
Caption: Interplay of prodrug properties influencing bioavailability.
References
- 1. A new analog of dihydroxybenzoic acid from Saccharopolyspora sp. KR21-0001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. premierconsulting.com [premierconsulting.com]
- 4. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Diacetoxybenzoic Acid: A Procedural Guide
Hazard Profile and Safety Recommendations
Based on the hazard classifications of analogous compounds such as 3,5-dihydroxybenzoic acid and various dimethoxybenzoic acids, 3,5-Diacetoxybenzoic acid should be handled as a substance that may cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.
Table 1: Summary of Hazard Data for Structurally Similar Compounds
| Compound | CAS Number | Key Hazards |
| 3,5-Dihydroxybenzoic acid | 99-10-5 | Skin irritation, Serious eye irritation, May cause respiratory irritation.[2] |
| 3,5-Dimethoxybenzoic acid | 1132-21-4 | May cause respiratory irritation.[3] |
| 2,6-Dimethoxybenzoic acid | 1466-76-8 | Causes skin irritation, Causes serious eye irritation.[1] |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | 530-57-4 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
This data underscores the importance of treating this compound with care to prevent exposure.
Proper Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a chemical waste product. It should not be disposed of down the drain or in regular trash.[1][2][3][4] The recommended procedure is to entrust its disposal to a licensed and approved waste disposal company.[1][2][3]
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions.
-
Containerization: Place the solid waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name ("this compound"), CAS number (22734-63-4), and any relevant hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2]
-
Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including a respirator if dust is generated.
-
Containment: Prevent the spill from spreading and entering drains.[1]
-
Cleanup: Carefully sweep up the solid material and place it in a designated waste container for disposal.[2] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research and development environment.
References
Personal protective equipment for handling 3,5-Diacetoxybenzoic acid
Essential Safety and Handling Guide for 3,5-Diacetoxybenzoic Acid
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar benzoic acid derivatives indicate a consistent hazard profile. Users should handle this compound with the assumption that it presents similar risks.
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
| Hazard Statement | GHS Classification (Anticipated) | Source |
| Causes skin irritation | Skin Irritant, Category 2 | [1][2][3][4] |
| Causes serious eye irritation | Eye Irritant, Category 2A | [1][2][3][4] |
| May cause respiratory irritation | STOT SE, Category 3 | [3][4][5] |
Personal Protective Equipment (PPE)
A risk assessment is essential to determine the specific PPE required for the procedures being performed.[6] The following table outlines the recommended PPE for handling this compound.[7]
| Body Part | Required PPE | Best Practices & Considerations |
| Eyes/Face | Safety goggles or a face shield.[8][9] | Safety glasses with side shields offer minimum protection.[7][10] Chemical splash goggles are required for tasks with a splash hazard.[9][10][11] A face shield should be worn over goggles when mixing or handling larger quantities.[6][12] |
| Hands | Chemical-resistant gloves (e.g., disposable nitrile).[7][8] | No single glove material protects against all chemicals.[10] Inspect gloves for damage before use.[13] Use proper removal techniques to avoid skin contact and wash hands thoroughly after glove removal.[4][10][13] |
| Body | Laboratory coat.[9][12] | A lab coat should be worn to protect skin and clothing from potential splashes.[9] It should be kept buttoned.[9] For tasks with a high risk of splash, a chemically resistant apron may be appropriate.[11] |
| Respiratory | Use in a well-ventilated area.[3][5] | Handling should occur in a certified chemical fume hood to control dust and vapors.[8][11] If a fume hood is not feasible or if dust generation is unavoidable, an approved respirator (e.g., N95) may be necessary.[5][6][12] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as specified in the table above before handling the chemical.
-
-
Chemical Handling :
-
When weighing or transferring the solid, perform the task in a fume hood to prevent the dispersion of dust.[1][11]
-
Use designated spatulas or tools for transferring the chemical.[8]
-
Avoid any actions that could generate dust.[11][14][15] If wetting the powder is an option, it can help reduce dust.[11]
-
-
Post-Handling and Decontamination :
Emergency and Spill Procedures
-
Minor Spills (Solid) :
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek medical attention.[1]
-
Skin Contact : Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1]
-
Inhalation : Move the person to fresh air.[1][2] If breathing is difficult or symptoms persist, seek medical attention.[1]
-
Disposal Plan
-
Chemical Waste :
-
Contaminated PPE :
Visual Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound, from preparation to disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. ehs.ncsu.edu [ehs.ncsu.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. westlab.com.au [westlab.com.au]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. umdearborn.edu [umdearborn.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
